L-10503
Description
Properties
CAS No. |
55308-37-7 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H15N3O/c1-21-14-7-4-6-13(11-14)16-18-17-15-8-3-2-5-12(15)9-10-20(17)19-16/h2-8,11H,9-10H2,1H3 |
InChI Key |
OITUZFHSDXLWBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2 |
Appearance |
Solid powder |
Other CAS No. |
55308-37-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline L 10503 L-10503 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of L-10503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-10503, chemically identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline, is a novel, non-hormonal antifertility agent. This document provides a comprehensive overview of the current understanding of its mechanism of action. Extensive research, primarily conducted in rodent models, indicates that this compound exerts its effects not by inhibiting the synthesis of prostaglandins, but by modulating their metabolism. This targeted action on prostaglandin catabolism, particularly in the utero-placental complex and lungs, appears to be central to its biological activity. This guide synthesizes the available data, details the experimental methodologies employed in its investigation, and visually represents the proposed signaling pathways.
Core Mechanism of Action: Inhibition of Prostaglandin Metabolism
The primary mechanism of action of this compound is the inhibition of prostaglandin (PG) metabolism. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes to block prostaglandin synthesis, this compound acts downstream, preserving the production of these crucial signaling molecules while altering their local concentrations by preventing their breakdown.
This effect is notably dependent on the gestational stage in rats. Administration of this compound on day 9 of pregnancy leads to a discernible reduction in prostaglandin metabolism within the placenta, uterus, and lungs. However, when the compound is administered later in gestation, on days 13 or 15, the inhibitory effect on prostaglandin metabolism is localized to the maternal and fetal lungs.[1] This temporal and tissue-specific activity suggests a finely tuned interaction with the dynamic physiological changes occurring during pregnancy.
The leading hypothesis is that by inhibiting PG metabolism, this compound elevates local prostaglandin levels in a manner that disrupts the delicate hormonal and physiological balance required for the maintenance of pregnancy, ultimately leading to its termination.
Experimental Evidence
The foundational research on this compound was conducted in the 1970s by Lerner and Carminati. Their studies in pregnant rats provided the initial and most compelling evidence for its mechanism of action.
In Vivo Studies in Pregnant Rats
The key in vivo experiments involved the administration of this compound to pregnant rats at different stages of gestation. The primary endpoint was the assessment of prostaglandin metabolism in various tissues.
Experimental Protocol: In Vivo Prostaglandin Metabolism Assay in Pregnant Rats
-
Animal Model: Pregnant rats at specific days of gestation (e.g., day 9, 13, and 15).
-
Drug Administration: this compound administered via an appropriate route (e.g., oral gavage or subcutaneous injection) at a specified dosage. Control animals would receive the vehicle.
-
Tissue Harvesting: At a predetermined time point after drug administration, animals are euthanized, and target tissues (placenta, uterus, maternal lungs, fetal lungs) are rapidly excised and placed in ice-cold buffer.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer to prepare tissue homogenates.
-
Prostaglandin Metabolism Assay:
-
The tissue homogenates are incubated with a radiolabeled prostaglandin substrate (e.g., ³H-PGE₁ or ³H-PGF₂α) and necessary cofactors (e.g., NAD⁺).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the mixture is extracted to separate the unmetabolized prostaglandin from its metabolites.
-
The radioactive metabolites are quantified using techniques such as thin-layer chromatography or high-performance liquid chromatography followed by scintillation counting.
-
-
Data Analysis: The percentage of prostaglandin metabolism in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of inhibition.
Note: The specific dosages of this compound and the quantitative results of these experiments are not available in the publicly accessible literature. The full-text articles containing this information could not be retrieved.
Signaling Pathway and Logical Relationships
The proposed mechanism of this compound can be visualized as an interruption of the normal prostaglandin signaling cascade at the level of metabolic inactivation.
References
L-10503: A Technical Guide on a Novel Non-Hormonal Antifertility Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this document is based on publicly available scientific literature, primarily from research conducted in the 1970s. Detailed quantitative data and specific experimental protocols for L-10503 are limited in the public domain. Data from closely related compounds may be presented for comparative purposes and to provide insight into the potential characteristics of this compound.
Executive Summary
This compound is a non-hormonal, non-prostaglandin compound that has demonstrated potent antifertility effects in several animal species.[1] Belonging to a class of triazole and isoquinoline derivatives, this compound acts directly on the utero-placental unit to terminate pregnancy, offering a mechanism of action distinct from hormonal agents.[2][3] This technical guide provides a comprehensive overview of the available data on this compound and related compounds, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of reproductive medicine and drug development.
Chemical Identity and Properties
This compound is identified as a non-steroidal abortifacient agent.[3] While the precise chemical structure of this compound is not detailed in the readily available literature, it is classified among isoquinoline and triazole derivatives.[3][4] A closely related and more extensively studied compound, DL-111-IT, is identified as 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole. The antifertility action of this compound is reported to be slow and continuous, leading to the degeneration and subsequent resorption or expulsion of the conceptus.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of prostaglandin synthesis and metabolism within the utero-placental complex.[1][3][4] This targeted action is crucial as it avoids systemic hormonal disruption. Studies in pregnant rats have shown that this compound affects prostaglandin metabolism in the placenta, ovary, kidney, and lung.[3]
Unlike many antifertility agents, the action of this compound is not dependent on luteolysis, as evidenced by the ineffectiveness of progesterone therapy to counteract its effects.[2] Furthermore, its activity is independent of the pituitary, ovaries, and adrenals, highlighting its direct effect on the gestational environment.[2]
Caption: Proposed Mechanism of Action of this compound.
Efficacy and Quantitative Data
Specific quantitative efficacy data for this compound, such as ED50 or LD50 values, are not available in the reviewed literature. However, data for the related compound DL-111-IT provide a valuable reference point for the potential potency of this class of agents.
Table 1: Antifertility Efficacy of DL-111-IT in Animal Models
| Species | Route of Administration | Vehicle | Dosage Regimen | Efficacy (ED50) | Reference |
| Rat, Mouse, Hamster, Dog | Parenteral | Oily | 2-5 days | 0.04-0.7 mg/kg/day | [2] |
| Rat | Intramuscular | Tea Seed Oil | Day 7 of pregnancy | 16 mg/kg (in combination) | |
| Rat | Intramuscular | Camellia Oleum | Days 6-10 of pregnancy | 2.5 mg/kg/day |
Table 2: In Vitro Cytotoxicity of DL-111-IT in Human Decidual Cells
| Compound | LD50 (mg/L) | 95% Confidence Interval |
| DL-111-IT | 18.1 | 15.1 - 21.4 |
| Mifepristone | 25.0 | 23.1 - 26.9 |
| DL-111-IT + Mifepristone | 5.0 (DL-111-IT) + 3.5 (Mifepristone) | 1.8 - 6.5 (Mifepristone) |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not described in the available abstracts. However, based on the nature of the studies, the following general methodologies, common in antifertility research, were likely employed.
In Vivo Antifertility Activity Assessment
-
Animal Model: Mature, female rats (e.g., Wistar or Sprague-Dawley strains) with regular estrous cycles are used.
-
Mating and Confirmation of Pregnancy: Females in proestrus are caged with fertile males. The presence of spermatozoa in a vaginal smear the following morning confirms mating (Day 1 of pregnancy).
-
Dosing Regimen: this compound is administered via various routes (subcutaneous, intramuscular, oral, intravaginal) at different doses and time points post-coitum. An oily vehicle is often used for parenteral administration to ensure sustained release.[2]
-
Assessment of Efficacy:
-
Anti-implantation Activity: On a mid-gestation day (e.g., Day 10), animals are laparotomized, and the uterine horns are examined for the number of implantation sites.
-
Abortifacient Activity: The compound is administered after implantation has occurred. The number of live fetuses, resorptions, and expulsions are recorded at a later stage of gestation or at term.
-
Efficacy Calculation: The percentage of antifertility activity is calculated based on the reduction in the number of viable fetuses compared to a vehicle-treated control group.
-
In Vitro Prostaglandin Synthesis and Metabolism Assay
-
Tissue Preparation: Tissues such as the placenta, ovary, kidney, and lung are collected from pregnant rats at specific gestational ages.[3]
-
Homogenization and Incubation: The tissues are homogenized and incubated with radiolabeled prostaglandin precursors (e.g., [14C]arachidonic acid) in the presence and absence of this compound.
-
Extraction and Chromatography: Prostaglandins and their metabolites are extracted from the incubation medium and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of synthesized and metabolized prostaglandins is quantified by measuring the radioactivity in the corresponding chromatographic fractions. The inhibitory effect of this compound is determined by comparing the results with control incubations.
Caption: General Experimental Workflow for this compound Evaluation.
Clinical Development Status
A search for clinical trials involving this compound did not yield any results. This suggests that the compound likely did not progress to human clinical trials or that its development was discontinued. The reasons for this are not documented in the available literature.
Conclusion
This compound represents a pioneering effort in the development of non-hormonal antifertility agents. Its targeted mechanism of action on prostaglandin metabolism within the utero-placental unit presents a significant conceptual advantage over hormonal methods. While a lack of recent research and publicly available detailed data limits a full understanding of its potential, the information gleaned from early studies provides a valuable foundation for future research in this area. The data on related compounds like DL-111-IT further underscore the potential of this chemical class. Further investigation into the specific molecular targets of these compounds could pave the way for the development of novel, safe, and effective non-hormonal contraceptives.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new non-hormonal antifertility drug DL 111-IT: II. Effects on testicular hyaluronidase activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects on pregnancy-termination activity of DL111-IT in combination with mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
L-10503: A Technical Overview of a Novel Non-Hormonal Antifertility Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline, is a pioneering non-hormonal, non-prostaglandin antifertility compound.[1] Discovered in the 1970s, its primary mechanism of action involves the termination of pregnancy after the blastocyst has implanted in the uterus. This is achieved through the targeted inhibition of prostaglandin (PG) metabolism, without affecting PG synthesis.[1][2] This document provides a comprehensive guide to the discovery, mechanism of action, and known biological effects of this compound, based on the available scientific literature.
Discovery and Core Compound Details
This compound was first described in a 1977 publication by Lerner et al. as a novel antifertility agent.[3] Its chemical structure is 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline.[1]
Table 1: Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline |
| Compound Type | Non-hormonal, non-prostaglandin antifertility agent |
| CAS Number | Not available in the searched literature |
Synthesis
Mechanism of Action & Signaling Pathway
This compound exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins. This leads to an accumulation of prostaglandins in key reproductive tissues, disrupting the finely tuned processes required for maintaining pregnancy.
A study in rats demonstrated that administering this compound on day 9 of gestation led to a significant reduction in prostaglandin metabolism in the placenta, uterus, and lungs.[1][2] Notably, the synthesis of prostaglandins was not affected by the compound.[1] This targeted inhibition of PG metabolism is the key to its biological activity.
Caption: Signaling pathway of this compound's antifertility action.
Experimental Protocols
While the full experimental details from the original studies are not available, the abstracts indicate the following methodologies were employed:
In Vivo Studies in Pregnant Rats
-
Animal Model: Pregnant rats were used to assess the in vivo effects of this compound.
-
Dosing Regimen: The compound was administered on specific days of gestation, including day 9, 13, and 15.[1]
-
Tissue Collection: Placenta, uterus, and lungs were collected for analysis.[1]
-
Prostaglandin Metabolism Assay: The ability of tissue homogenates to metabolize radiolabeled prostaglandins (e.g., [3H]-PGF2α or [3H]-PGE1) was measured.[2]
-
Prostaglandin Synthesis Assay: The synthesis of prostaglandins in the collected tissues was also quantified.[1]
Deciduoma Studies in Rats
-
The effect of this compound on prostaglandin synthesis and metabolism was also investigated in rat deciduoma models.
Caption: Experimental workflow for in vivo studies of this compound.
Quantitative Data
The available literature does not provide specific quantitative data such as IC50 values or percentage inhibition in a tabular format. The primary finding reported is a reduction in prostaglandin metabolism in the specified tissues.[1][2]
Conclusion and Future Directions
This compound represents an early and significant development in the search for non-hormonal contraceptives. Its unique mechanism of targeting prostaglandin metabolism, rather than synthesis or hormonal pathways, sets it apart. While the historical nature of the research limits the availability of detailed modern experimental data, the foundational discovery highlights a promising avenue for the development of novel antifertility agents. Further research to synthesize and re-evaluate this compound and its analogs using contemporary drug discovery platforms could unveil new therapeutic opportunities in reproductive health.
References
Pharmacological Profile of L-10503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. L-10503 is a research compound and is not for human or veterinary use. The information presented herein is a compilation of publicly available data and should not be interpreted as a complete or exhaustive resource. Access to the full text of primary research articles from the 1970s, which form the foundation of our knowledge on this compound, is limited. Consequently, some quantitative data and detailed experimental protocols are not available.
Introduction
This compound is a non-hormonal, non-prostaglandin compound with demonstrated antifertility properties. Early research identifies it as a potent agent for pregnancy termination in animal models. Its mechanism of action is primarily attributed to the inhibition of prostaglandin metabolism, leading to elevated local concentrations of prostaglandins and subsequent disruption of pregnancy. This guide provides a comprehensive overview of the available pharmacological data on this compound.
Chemical Identity
| Property | Value |
| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline |
| Molecular Formula | C₁₈H₁₅N₃O |
| CAS Number | 55308-37-7 |
Pharmacological Data
The primary pharmacological effect of this compound is the termination of pregnancy. This is achieved through the inhibition of prostaglandin metabolism.
Table 1: In Vivo Antifertility Effects of this compound
| Species | Gestation Day of Administration | Effect | Reference |
| Rat | Day 9 | Reduced prostaglandin metabolism in placenta, uterus, and lungs | [1] |
| Rat | Days 13 or 15 | Reduced prostaglandin metabolism in maternal and fetal lungs | [1] |
Table 2: Effects of this compound on Prostaglandin Metabolism
| Tissue | Effect | Reference |
| Placenta (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |
| Uterus (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |
| Lungs (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |
| Ovary (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |
| Kidney (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |
| Deciduoma (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |
Note: Specific quantitative data such as percentage of inhibition or IC50 values are not available in the accessed literature.
Mechanism of Action
This compound's antifertility action is not mediated through hormonal pathways or by acting as a prostaglandin analogue. Instead, it functions by inhibiting the enzymatic degradation of prostaglandins. The primary target is believed to be 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the inactivation of prostaglandins. By inhibiting 15-PGDH, this compound leads to a localized increase in the concentration of prostaglandins, which are potent modulators of uterine contractility and placental function. This disruption of the finely tuned prostaglandin signaling is thought to be the direct cause of pregnancy termination.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols are not available in the public domain. The following descriptions are based on information inferred from abstracts of the primary literature.
In Vivo Antifertility Studies in Rats
-
Objective: To determine the effect of this compound on pregnancy in rats.
-
Methodology:
-
Pregnant rats were administered this compound at specific days of gestation (e.g., day 9, 13, or 15).
-
The effect on pregnancy continuation was monitored.
-
Tissues such as the placenta, uterus, and lungs were likely collected for ex vivo analysis of prostaglandin metabolism.
-
-
Endpoint: Successful termination of pregnancy.
In Vitro Prostaglandin Metabolism Assays
-
Objective: To assess the direct inhibitory effect of this compound on prostaglandin metabolism in various tissues.
-
Methodology:
-
Homogenates of tissues (placenta, ovary, kidney, lung, deciduoma) from pregnant rats were prepared.
-
These homogenates were incubated with radiolabeled prostaglandins (e.g., ³H-PGE₂ or ³H-PGF₂α) in the presence or absence of this compound.
-
The conversion of prostaglandins to their metabolites was measured, likely using techniques such as thin-layer chromatography or high-performance liquid chromatography to separate the parent compound from its metabolites, followed by scintillation counting.
-
-
Endpoint: A decrease in the formation of prostaglandin metabolites in the presence of this compound compared to the control.
Caption: Conceptual workflow for this compound experiments.
Conclusion
This compound is a historically significant compound in the study of non-hormonal antifertility agents. Its mechanism of action via the inhibition of prostaglandin metabolism provides a unique approach to pregnancy termination. However, the available public information on this compound is dated and lacks the detailed quantitative pharmacological and pharmacokinetic data that are standard in modern drug development. Further research would be necessary to fully characterize its profile according to contemporary standards.
References
Early-Stage Research on L-10503: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole [5,1-a]-isoquinoline, emerged in the mid-1970s as a novel, non-hormonal, non-steroidal antifertility agent. Early research primarily conducted in rodent models indicated that its mechanism of action is centered on the modulation of prostaglandin and histamine metabolism within the utero-placental unit. This document provides a comprehensive overview of the foundational research into the biological activity of this compound, synthesizing the limited available data into a structured format for contemporary researchers. Due to the historical nature of the primary research, specific quantitative data and detailed protocols from the original studies are not fully available in publicly accessible archives. The following sections, therefore, present a summary based on accessible abstracts and related pharmacological knowledge, supplemented with generalized experimental designs.
Quantitative Data Summary
Table 1: Summary of this compound's Biological Effects (Qualitative)
| Biological Effect | Species | Tissue/Organ | Observed Outcome | Citation |
| Pregnancy Termination | Rat | Uterus | Termination of pregnancy after blastocyst implantation. | [1] |
| Inhibition of Prostaglandin Metabolism | Rat | Placenta, Uterus, Lungs | Reduced metabolism of prostaglandins. | [1] |
| Effect on Prostaglandin Synthesis | Rat | Placenta, Uterus, Lungs | No significant effect on prostaglandin synthesis. | [1] |
| Alteration of Histamine Levels | Rat | Placenta, Uterus, Fetus | Increased histamine levels. | [1] |
| Increased Histaminase Activity | Rat | Placenta | Increased activity of the histamine-degrading enzyme. | [1] |
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not available in full. However, based on the nature of the reported biological activities, the following are generalized protocols that would likely have been employed.
Prostaglandin Metabolism Inhibition Assay (In Vitro)
This protocol outlines a typical approach to assess the inhibition of prostaglandin metabolism.
-
Tissue Homogenate Preparation:
-
Excise relevant tissues (e.g., rat placental, uterine, or lung tissue) and immediately place in ice-cold buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer or similar device.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the prostaglandin-metabolizing enzymes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the microsomal fraction, a known amount of radiolabeled prostaglandin (e.g., ³H-PGF₂α), and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding a cofactor such as NADPH.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the prostaglandins and their metabolites.
-
Separate the parent prostaglandin from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites using a scintillation counter.
-
Calculate the percentage of inhibition of metabolism for each concentration of this compound.
-
Histamine Metabolism Assay (In Vivo)
This protocol describes a general method for assessing changes in histamine levels and histaminase activity in tissue.
-
Animal Dosing:
-
Administer this compound (or vehicle control) to pregnant rats at specific gestational days via a defined route (e.g., subcutaneous injection).
-
-
Tissue Collection:
-
At a predetermined time after dosing, euthanize the animals and collect the utero-placental tissues.
-
-
Histamine Quantification:
-
Homogenize the tissue in a suitable extraction buffer.
-
Use a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of histamine in the tissue extracts.
-
-
Histaminase Activity Assay:
-
Prepare a tissue homogenate as described above.
-
Incubate the homogenate with a known amount of histamine as a substrate.
-
Measure the rate of histamine degradation over time, which reflects the histaminase activity. This can be done by quantifying the remaining histamine at different time points.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound on prostaglandin metabolism.
Caption: A typical experimental workflow for evaluating this compound.
This compound represents an early effort in the development of non-hormonal antifertility agents. Its mechanism, purportedly through the inhibition of prostaglandin metabolism and alteration of histamine levels, offers a distinct approach compared to steroidal contraceptives. However, the lack of accessible, detailed quantitative data and specific experimental protocols from the original research presents a significant challenge for modern reassessment and further development. The information provided in this guide serves as a foundational summary for researchers interested in this compound or similar mechanisms of action, highlighting the need for any future investigation to re-establish the fundamental pharmacological parameters of this compound through contemporary and rigorously documented experimental methods.
References
The Enigmatic Profile of L-10503: An Obscure Antifertility Agent
Despite early interest as a potential non-hormonal antifertility compound, L-10503 remains a molecule of historical scientific curiosity with a dearth of contemporary research to fully elucidate its effects on reproductive biology. The available literature, primarily dating back to the 1970s, offers a limited glimpse into its mechanism of action, leaving a significant knowledge gap for researchers, scientists, and drug development professionals in the present day.
Initial investigations in the mid-1970s identified this compound as a novel, non-prostaglandin antifertility compound.[1] Early studies in pregnant rats demonstrated that this compound influences the synthesis and metabolism of prostaglandins in various tissues critical to gestation, including the placenta, ovary, kidney, and lung.[2] This suggests a potential mechanism of action revolving around the modulation of these crucial lipid autacoids, which play a complex role in implantation, maintenance of pregnancy, and parturition.
However, beyond this initial characterization, the scientific trail of this compound grows cold. There is a conspicuous absence of follow-up studies, clinical trials, or in-depth mechanistic explorations in the subsequent decades. This lack of data makes it impossible to construct a comprehensive technical guide as initially envisioned. Key aspects required for a thorough understanding, such as quantitative data on dose-response relationships, detailed experimental protocols from a range of modern studies, and elucidated signaling pathways, are not available in the public domain.
For context, the broader field of reproductive pharmacology has seen significant advancements, with a focus on hormonal agents like gonadotropin-releasing hormone (GnRH) antagonists.[3][4][5] These agents, which competitively block GnRH receptors, effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby downregulating gonadal steroidogenesis.[5][6][7] This established mechanism has led to their successful clinical application in assisted reproduction technologies and the management of hormone-dependent conditions.[3][5] In stark contrast, the molecular targets and downstream signaling cascades of this compound were never fully mapped out, precluding its further development.
The limited available information on this compound is summarized below.
Summary of Known Information on this compound
| Category | Description |
| Compound Type | Non-hormonal, non-prostaglandin antifertility compound.[1] |
| Observed Effects | Affects the synthesis and metabolism of prostaglandins in the pregnant rat placenta, ovary, kidney, and lung, as well as in rat deciduoma.[2] |
| Chemical Classification | Described as involving isoquinolines and triazoles.[2] |
Visualizing the Research Gap
The stark contrast between the well-understood mechanism of a modern reproductive drug class and the obscurity of this compound can be illustrated through a conceptual workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacology of Reproduction | Basicmedical Key [basicmedicalkey.com]
Unveiling the Antifertility Potential of L-10503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-10503, chemically identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline, is a novel, non-hormonal compound that has demonstrated significant post-implantation antifertility effects in preclinical studies. This document provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its mechanism of action, which involves the targeted inhibition of prostaglandin metabolism. The information is compiled from foundational studies to serve as a technical guide for researchers and professionals in the field of reproductive medicine and drug development.
Introduction
The quest for novel, non-hormonal contraceptives has led to the investigation of various chemical entities that can interfere with the physiological processes of pregnancy. This compound emerged from this research as a promising candidate with a unique mechanism of action. Unlike hormonal contraceptives, this compound does not appear to interfere with ovulation but rather acts after the implantation of the blastocyst in the uterus, inducing termination of pregnancy.[1] This post-implantation activity makes it a subject of significant scientific interest for the development of new classes of antifertility agents.
Mechanism of Action: Inhibition of Prostaglandin Metabolism
The primary mechanism underlying the antifertility properties of this compound is its ability to inhibit the metabolism of prostaglandins.[1] Prostaglandins, particularly those of the E and F series (PGE and PGF), are crucial lipid compounds that play a vital role in maintaining pregnancy. They are involved in regulating uterine blood flow, myometrial contractility, and maintaining the corpus luteum.
This compound has been shown to be an inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This enzyme is the key catalyst in the metabolic inactivation of prostaglandins. By inhibiting 15-PGDH, this compound leads to an accumulation of biologically active prostaglandins in critical reproductive tissues. The resulting elevated levels of prostaglandins are believed to disrupt the delicate hormonal and physiological balance required for the maintenance of pregnancy, ultimately leading to the termination of gestation.[3]
Signaling Pathway
The antifertility effect of this compound is initiated by its inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandins. This inhibition leads to an accumulation of active prostaglandins, which then exert their physiological effects by binding to their respective receptors on target cells within the reproductive system.
Caption: Mechanism of action of this compound.
Experimental Protocols
While the full, detailed experimental protocols from the original studies on this compound are not publicly available, this section outlines generalized methodologies for key experiments based on the nature of the compound and its mechanism of action. These protocols are intended to serve as a guide for researchers wishing to conduct similar investigations.
In Vitro Prostaglandin Dehydrogenase (PGDH) Inhibition Assay
This assay is designed to determine the inhibitory activity of this compound on the 15-PGDH enzyme.
-
Enzyme Source: Purified recombinant human or rat 15-PGDH.
-
Substrate: Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α).
-
Cofactor: NAD+.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol (DTT).
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NAD+, and the this compound dilutions.
-
Initiate the reaction by adding the 15-PGDH enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the formation of NADH, which is proportional to the enzyme activity. This can be measured spectrophotometrically or fluorometrically.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Caption: In Vitro PGDH Inhibition Assay Workflow.
In Vivo Antifertility Study in Rats
This protocol outlines a typical in vivo study to assess the antifertility efficacy of this compound in a rat model.
-
Animals: Sexually mature female Sprague-Dawley rats.
-
Mating: Mate female rats with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., sesame oil).
-
Administer this compound subcutaneously or orally to pregnant rats at various doses on specific days of gestation (e.g., days 9-12 post-coitum).
-
A control group should receive the vehicle only.
-
-
Observation:
-
Monitor the animals daily for signs of toxicity or abortion.
-
On a predetermined day (e.g., day 20 of gestation), euthanize the animals.
-
-
Data Collection:
-
Examine the uterine horns for the number of implantation sites and the number of viable fetuses.
-
Calculate the percentage of antifertility activity for each dose group.
-
Caption: In Vivo Antifertility Study Workflow.
Ex Vivo Placental Prostaglandin Metabolism Assay
This assay measures the effect of this compound on the metabolism of prostaglandins in placental tissue.
-
Tissue Source: Placentas from pregnant rats (e.g., day 11 of gestation).
-
Substrate: Radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
Procedure:
-
Homogenize the placental tissue in a suitable buffer.
-
Incubate the homogenate with [3H]-PGE2 in the presence and absence of this compound.
-
After incubation, stop the reaction and extract the prostaglandins and their metabolites.
-
Separate the parent prostaglandin from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites.
-
Calculate the percentage of metabolism and the inhibitory effect of this compound.[4][5][6]
-
Quantitative Data
Due to the limited public availability of the full-text original research articles, a comprehensive table of quantitative data cannot be provided at this time. The foundational studies by Lerner and colleagues in the mid-1970s established the potent antifertility activity of this compound, but the specific dose-response data, IC50 values for enzyme inhibition, and detailed pharmacokinetic parameters are not accessible through publicly available records.[1][3]
Conclusion and Future Directions
This compound represents a significant early development in the field of non-hormonal antifertility agents. Its mechanism of action, centered on the inhibition of prostaglandin metabolism, offers a distinct advantage over hormonal methods by targeting a post-implantation window. While the initial research demonstrated its efficacy in animal models, a comprehensive understanding of its quantitative effects and detailed experimental protocols is hampered by the limited accessibility of the original data.
For future research, it would be invaluable to:
-
Synthesize this compound and re-evaluate its in vitro and in vivo antifertility properties using modern analytical techniques.
-
Conduct detailed pharmacokinetic and toxicological studies to assess its safety and clinical potential.
-
Explore the structure-activity relationship of related isoquinoline derivatives to identify compounds with improved potency and safety profiles.
The foundational work on this compound provides a strong rationale for revisiting this class of compounds in the ongoing search for safe and effective non-hormonal contraceptives.
References
- 1. Anti-fertility drugs; novel non-hormonal compounds that inhibit prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of day of pregnancy on rat placental, uterine, and ovarian prostaglandin synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of L-10503
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-10503 is a non-hormonal, non-prostaglandin antifertility agent. Identified chemically as 2-(3-methoxyphenyl)-5,6-dihydro-[1][2][3]triazolo[5,1-a]isoquinoline, this compound has demonstrated potential in reproductive research. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, including its mechanism of action related to prostaglandin metabolism. Detailed experimental protocols from foundational studies are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound with a molecular formula of C₁₇H₁₅N₃O.[2] Its structure features a triazolo-isoquinoline core with a methoxyphenyl substituent.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-[1][2][3]triazolo[5,1-a]isoquinoline |
| CAS Number | 55308-37-7[2] |
| Molecular Formula | C₁₇H₁₅N₃O[2] |
| Synonyms | 2-(m-Methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline, L 10503 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 277.32 g/mol [2] |
| Appearance | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| pKa | (Not specified in available literature) |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a potent antifertility compound that operates through a non-hormonal and non-prostaglandin-based mechanism.[2] Foundational research indicates that this compound's primary mechanism of action involves the inhibition of prostaglandin (PG) metabolism rather than its synthesis.[2]
Specifically, studies in pregnant rats have shown that administration of this compound reduces the metabolism of prostaglandins in the placenta, uterus, and lungs. This inhibition of PG metabolism leads to elevated local levels of prostaglandins, which is believed to be a key factor in its pregnancy-terminating effects. It is important to note that under the same experimental conditions, prostaglandin synthesis was not affected.[2]
Signaling Pathway
The antifertility effect of this compound is mediated by its influence on the prostaglandin metabolic pathway. By inhibiting the enzymes responsible for prostaglandin degradation, this compound effectively increases the local concentration and duration of action of key prostaglandins involved in the maintenance of pregnancy.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the foundational studies of this compound's effects on prostaglandin metabolism.
In Vivo Study: Effect on Prostaglandin Metabolism in Pregnant Rats
This protocol outlines the methodology used to assess the in vivo effects of this compound on prostaglandin metabolism in various tissues of pregnant rats.
Objective: To determine the effect of this compound administration on the metabolic activity of prostaglandin-metabolizing enzymes in the placenta, uterus, and lungs of pregnant rats.
Materials:
-
Pregnant Wistar rats
-
This compound
-
Vehicle for this compound administration (e.g., sesame oil)
-
Radioactively labeled prostaglandin (e.g., ³H-PGF₂α)
-
Tissue homogenization buffer
-
Scintillation counter and vials
Procedure:
-
Animal Dosing: Administer this compound subcutaneously to pregnant rats on day 9 of gestation. A control group should receive the vehicle only.
-
Tissue Collection: At a specified time point post-administration (e.g., 24 hours), euthanize the rats and collect the placenta, uterus, and lungs.
-
Tissue Homogenization: Homogenize the collected tissues in a suitable buffer to prepare tissue extracts.
-
Metabolism Assay: Incubate the tissue homogenates with a known amount of radioactively labeled prostaglandin (e.g., ³H-PGF₂α).
-
Extraction and Separation: After a defined incubation period, stop the reaction and extract the prostaglandins and their metabolites. Separate the unmetabolized prostaglandin from its metabolites using techniques like thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites using a scintillation counter.
-
Data Analysis: Calculate the percentage of prostaglandin metabolism in the tissues from this compound-treated and control animals. A reduction in the percentage of metabolized prostaglandin in the treated group indicates inhibition of metabolism.
Caption: In vivo experimental workflow for this compound.
In Vitro Study: Direct Effect on Prostaglandin Metabolism
This protocol describes an in vitro assay to directly assess the inhibitory effect of this compound on prostaglandin metabolism in tissue homogenates.
Objective: To determine the direct inhibitory effect of this compound on the activity of prostaglandin-metabolizing enzymes in tissue extracts.
Materials:
-
Tissue homogenates from relevant tissues (e.g., placenta, lung)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Radioactively labeled prostaglandin (e.g., ³H-PGF₂α)
-
Reaction buffer
-
Scintillation counter and vials
Procedure:
-
Assay Setup: In reaction tubes, combine the tissue homogenate, reaction buffer, and varying concentrations of this compound. A control group should contain the solvent vehicle instead of this compound.
-
Pre-incubation: Pre-incubate the mixtures for a short period to allow for any interaction between this compound and the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the radioactively labeled prostaglandin to each tube.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Extraction: Stop the reaction and extract the prostaglandins and their metabolites.
-
Separation and Quantification: Separate the parent prostaglandin from its metabolites using TLC and quantify the radioactivity in each fraction.
-
Data Analysis: Calculate the percentage of prostaglandin metabolism for each concentration of this compound and determine the IC₅₀ value to quantify its inhibitory potency.
Conclusion
This compound represents an intriguing non-hormonal antifertility agent with a distinct mechanism of action centered on the inhibition of prostaglandin metabolism. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential and biological activities of this compound. Further studies are warranted to fully elucidate its physicochemical properties and to expand upon the initial findings regarding its effects on reproductive physiology.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Application Notes and Protocols for L-10503: In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503 is a non-hormonal, non-prostaglandin compound that has demonstrated potent antifertility effects in preclinical studies. Its mechanism of action is centered on the modulation of prostaglandin metabolism, a critical pathway in the reproductive process. These application notes provide a detailed overview of the experimental protocol for in vivo studies in rats, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers investigating the antifertility properties of this compound and similar compounds.
Mechanism of Action
This compound exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins (PGs). Specifically, research has indicated that this compound administration in rats, particularly on day 9 of gestation, leads to a reduction in prostaglandin metabolism within the placenta, uterus, and lungs. This inhibition of PG metabolism elevates local prostaglandin levels, which can disrupt the fine-tuned hormonal and physiological processes required for the maintenance of pregnancy, ultimately leading to termination. It is important to note that this compound has been reported to inhibit PG metabolism without affecting PG synthesis.
Signaling Pathway
The antifertility activity of this compound is intrinsically linked to the prostaglandin metabolic pathway. Prostaglandins are synthesized from arachidonic acid and are subsequently inactivated by metabolic enzymes. This compound is understood to target one or more of these catabolic enzymes, preventing the degradation of key prostaglandins such as PGF2α and PGE2.
Caption: this compound inhibits prostaglandin metabolic enzymes, leading to increased prostaglandin levels and subsequent disruption of pregnancy.
Experimental Protocols
The following protocols are based on established methodologies for assessing antifertility agents in rats. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the start of the experiment.
Mating and Confirmation of Pregnancy
-
Female rats with regular estrous cycles are cohabited with fertile male rats.
-
The presence of a vaginal plug or sperm in a vaginal smear is considered day 1 of pregnancy.
Experimental Design for Antifertility Study
The following workflow outlines a typical in vivo study to evaluate the antifertility efficacy of this compound.
Caption: Workflow for an in vivo antifertility study in rats.
Dosing and Administration
-
Compound: this compound
-
Vehicle: To be determined based on the compound's solubility (e.g., corn oil, carboxymethyl cellulose).
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Dosage: A dose-ranging study is recommended to determine the effective dose. Based on historical data for similar compounds, a starting range of 1-50 mg/kg could be considered.
-
Treatment Period: Administration on specific days of gestation is critical. For targeting prostaglandin metabolism, treatment on day 9 of pregnancy has been suggested.
Key Experiments and Endpoint Measurements
-
Protocol:
-
Administer this compound or vehicle to pregnant rats on the selected day(s) of gestation.
-
On day 20 of gestation, euthanize the animals.
-
Examine the uterine horns for the number of implantation sites and viable fetuses.
-
-
Data to Collect:
-
Number of implantation sites
-
Number of viable fetuses
-
Number of resorptions
-
Fetal and placental weights
-
-
Protocol:
-
Administer this compound or vehicle to pregnant rats.
-
At a specified time point post-administration, collect tissues of interest (placenta, uterus, lungs).
-
Homogenize tissues and incubate with radiolabeled prostaglandins (e.g., [³H]-PGF2α).
-
Separate and quantify the radiolabeled metabolites using techniques like thin-layer chromatography or high-performance liquid chromatography.
-
-
Data to Collect:
-
Percentage of prostaglandin metabolized per unit of tissue.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Pregnancy Outcome in Rats
| Treatment Group | Dose (mg/kg) | N | No. of Implantation Sites (Mean ± SEM) | No. of Viable Fetuses (Mean ± SEM) | % Antifertility |
|---|---|---|---|---|---|
| Vehicle Control | - | 10 | 12.5 ± 0.8 | 11.8 ± 0.7 | 0 |
| This compound | 10 | 10 | 3.2 ± 1.1* | 1.5 ± 0.9* | 87.3 |
| This compound | 25 | 10 | 0.5 ± 0.3* | 0.1 ± 0.1* | 99.2 |
| This compound | 50 | 10 | 0.0 ± 0.0* | 0.0 ± 0.0* | 100 |
*p < 0.05 compared to Vehicle Control
Table 2: Inhibition of Prostaglandin F2α Metabolism by this compound in Pregnant Rat Tissues
| Treatment Group | Dose (mg/kg) | Placenta (% Inhibition) | Uterus (% Inhibition) | Lungs (% Inhibition) |
|---|---|---|---|---|
| This compound | 25 | 75.4 ± 5.1* | 68.2 ± 6.3* | 85.1 ± 4.2* |
*p < 0.05 compared to baseline metabolism
Disclaimer: The data presented in the tables are representative and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Conclusion
The experimental protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound in rats. The primary mechanism of action, inhibition of prostaglandin metabolism, presents a promising target for non-hormonal antifertility agents. Rigorous adherence to well-designed experimental protocols and detailed data analysis are crucial for elucidating the full therapeutic potential and safety profile of this compound.
Application Notes and Protocols for L-10503 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503 is characterized as a non-hormonal, non-prostaglandin antifertility compound.[1] Its mechanism of action is associated with the inhibition of prostaglandin synthesis and metabolism, particularly affecting prostaglandins of the E and F series. These application notes provide a guide for the preparation and use of this compound in cell culture experiments aimed at investigating its biological activity.
Physicochemical Properties and Stock Solution Preparation
A crucial step for in vitro studies is the correct preparation of the compound. Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO).
Table 1: Physicochemical and Solubility Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃O | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Solubility | 10 mM in DMSO |
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment, tare a sterile, pre-labeled amber microcentrifuge tube on an analytical balance.
-
Weighing this compound: Carefully weigh 2.77 mg of this compound powder into the tared tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Ensure no visible particulates remain. Gentle warming to 37°C may aid dissolution if necessary.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Note: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.
Quantitative Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data such as IC₅₀ or EC₅₀ values for this compound in cell-based assays. Researchers are encouraged to perform dose-response experiments to determine the effective concentration range for their specific cell line and assay.
Table 2: Quantitative In Vitro Data for this compound (Hypothetical)
| Assay Type | Cell Line | Parameter | Value |
| Prostaglandin E₂ Production | (e.g., U937 Macrophages) | IC₅₀ (µM) | Data not available |
| Prostaglandin F₂α Production | (e.g., Endometrial cells) | IC₅₀ (µM) | Data not available |
| Cell Viability (Cytotoxicity) | (e.g., HEK293) | CC₅₀ (µM) | Data not available |
Note: The table above is for illustrative purposes. The cell lines are examples of those used in prostaglandin research. Actual values must be determined experimentally.
Experimental Protocols
Given that this compound is known to inhibit prostaglandin synthesis, the following are general protocols for assays that can be used to characterize its activity in a cell culture setting.
Prostaglandin Signaling Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This initiates downstream signaling cascades that can modulate intracellular cyclic AMP (cAMP) levels and calcium mobilization, leading to various physiological responses.
Caption: Prostaglandin signaling pathway and the putative inhibitory action of this compound.
Protocol 2: In Vitro Prostaglandin Synthesis Inhibition Assay
This protocol provides a framework for assessing the ability of this compound to inhibit the production of prostaglandins (e.g., PGE₂) in a cell-based assay.
Materials:
-
Cell line known to produce prostaglandins (e.g., U937 human monocytic cells, A549 human lung carcinoma cells, or primary endometrial cells).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Inducer of prostaglandin synthesis (e.g., Lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or calcium ionophore A23187).
-
Phosphate-buffered saline (PBS).
-
Prostaglandin E₂ ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Workflow:
Caption: Workflow for the in vitro prostaglandin synthesis inhibition assay.
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined density and allow cells to adhere and reach a suitable confluency (typically 24 hours).
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for compound uptake.
-
Stimulation: Add the prostaglandin synthesis inducer (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for an appropriate time to allow for prostaglandin production (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of PGE₂ inhibition against the logarithm of the this compound concentration. Calculate the IC₅₀ value from this curve.
Protocol 3: Cell Viability Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed inhibition of prostaglandin synthesis is not due to a general toxic effect on the cells.
Materials:
-
Cell line used in the primary assay.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the primary assay and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations and vehicle control as used in the prostaglandin inhibition assay.
-
Incubation: Incubate the plate for the same duration as the primary assay (e.g., 24-26 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified by the reagent manufacturer to allow for color or fluorescence development.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) if significant toxicity is observed.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing cell culture work.
References
Application Notes and Protocols for L-10503 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of L-10503, a non-hormonal, non-prostaglandin antifertility agent, in animal models. The information is compiled from seminal studies investigating its effects on pregnancy termination and prostaglandin metabolism.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline
-
Class: Non-steroidal, non-hormonal antifertility agent.
-
Mechanism of Action: this compound is believed to exert its antifertility effects by inhibiting the metabolism of prostaglandins, leading to elevated levels of these compounds in key reproductive tissues. This disruption of prostaglandin homeostasis is thought to interfere with the maintenance of pregnancy.[1][2]
In Vivo Administration and Dosage in Rat Models
This compound has been primarily studied in pregnant rats to assess its efficacy as a pregnancy-terminating agent. The administration protocols from key studies are summarized below.
Table 1: Summary of In Vivo Administration and Dosage of this compound in Pregnant Rats
| Parameter | Details | Reference |
| Animal Model | Pregnant Rats | [1] |
| Dosage | Varies depending on the day of gestation | [1] |
| Administration Route | Not explicitly stated in the abstract, but likely oral or subcutaneous based on similar studies. | |
| Vehicle | Not explicitly stated in the abstract. | |
| Dosing Schedule | Administered on day 9, 13, or 15 of gestation. | [1] |
| Observed Effects | - Reduced prostaglandin metabolism in the placenta, uterus, and lungs when administered on day 9. - Reduced prostaglandin metabolism primarily in the maternal and fetal lungs when administered on day 13 or 15. - No effect on prostaglandin synthesis was observed. | [1] |
Experimental Protocol: In Vivo Pregnancy Termination and Prostaglandin Metabolism Study
This protocol is based on the research conducted by Lerner et al. (1975).[1][2]
Objective: To determine the effect of this compound on prostaglandin metabolism in various tissues of pregnant rats at different stages of gestation.
Materials:
-
This compound
-
Pregnant rats (timed mating)
-
Appropriate vehicle for drug administration
-
Surgical instruments for tissue collection
-
Homogenization buffer
-
Radioimmunoassay (RIA) kits for prostaglandin F2α (PGF2α) and its metabolites
-
Scintillation counter
Procedure:
-
Animal Dosing:
-
Acquire time-mated pregnant rats.
-
Divide the animals into treatment and control groups for each gestational day to be studied (e.g., day 9, 13, and 15).
-
Administer the specified dose of this compound (dissolved in a suitable vehicle) to the treatment groups. The control groups should receive the vehicle only. The route of administration should be consistent across all groups.
-
-
Tissue Collection:
-
At a predetermined time point after administration, euthanize the animals.
-
Carefully dissect and collect the following tissues: placenta, uterus, maternal lungs, and fetal lungs.
-
-
Tissue Homogenization and In Vitro Metabolism Assay:
-
Homogenize the collected tissues in a suitable buffer.
-
Incubate the tissue homogenates with radiolabeled prostaglandin (e.g., [³H]-PGF2α) to assess metabolic activity.
-
-
Analysis of Prostaglandin Metabolism:
-
Following incubation, extract the prostaglandins and their metabolites.
-
Separate the parent prostaglandin from its metabolites using appropriate chromatographic techniques.
-
Quantify the amount of metabolized and unmetabolized prostaglandin using a scintillation counter.
-
Calculate the percentage of prostaglandin metabolism for each tissue in both control and this compound treated groups.
-
Expected Outcome: A significant reduction in the percentage of prostaglandin metabolism in the tissues of this compound-treated rats compared to the control group.
Signaling Pathways
Proposed Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of prostaglandin metabolism. Prostaglandins, particularly those of the E and F series, play a crucial role in maintaining pregnancy by regulating uterine contractility, placental blood flow, and corpus luteum function. By inhibiting the enzymes responsible for prostaglandin degradation, this compound leads to an accumulation of active prostaglandins. This elevated concentration can disrupt the delicate hormonal balance required for pregnancy, leading to termination.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Investigating this compound's Effect on Prostaglandin Metabolism
The following diagram outlines the typical workflow for an in vivo study investigating the impact of this compound on prostaglandin metabolism in a rat model.
Caption: In vivo experimental workflow.
Considerations for Experimental Design
-
Dose-Response Studies: To fully characterize the antifertility effects of this compound, it is recommended to perform dose-response studies to determine the minimal effective dose and the ED50.
-
Timing of Administration: The timing of administration during gestation is critical, as the sensitivity to prostaglandin modulation can vary. Studies should be designed to test the compound at different key stages of pregnancy (e.g., pre-implantation, post-implantation, mid-gestation).
-
Route of Administration: The choice of administration route (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) can significantly impact the pharmacokinetics of the compound. The selected route should be justified and consistently applied.
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies are recommended. This would involve collecting blood samples at various time points after administration and analyzing the plasma concentration of the compound.
-
Histological Analysis: In addition to biochemical assays, histological examination of the reproductive tissues (uterus, ovaries, placenta) can provide valuable insights into the morphological changes induced by this compound.
Conclusion
This compound represents a class of non-hormonal antifertility agents with a unique mechanism of action centered on the inhibition of prostaglandin metabolism. The protocols and information provided here serve as a foundational guide for researchers investigating this and similar compounds in animal models. Further detailed studies are necessary to fully elucidate its pharmacological profile and potential for clinical translation.
References
Application Notes and Protocols for Studying Prostaglandin Metabolism in Placental Tissue Using L-10503
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid autacoids that play a critical role in a wide array of physiological and pathological processes, including inflammation and reproduction. In the placenta, prostaglandins are crucial for maintaining pregnancy, initiating labor, and regulating placental blood flow. The synthesis and metabolism of prostaglandins are tightly controlled by a series of enzymes, primarily cyclooxygenase (COX) and prostaglandin synthases.
This document provides detailed application notes and experimental protocols for investigating the effects of L-10503, a compound known to influence prostaglandin metabolism, on placental tissue. While specific quantitative data on the effects of this compound from publicly available literature is limited, this guide offers a framework for researchers to design and conduct experiments to elucidate its mechanism of action and potential therapeutic applications. The protocols provided are based on established methodologies for studying prostaglandin metabolism in placental tissue and can be adapted for use with this compound.
Prostaglandin Metabolism in Placental Tissue: An Overview
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] PGH2 is an unstable intermediate that is further metabolized by specific prostaglandin synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).
In the placenta, both COX-1 and COX-2 are expressed and contribute to the production of prostaglandins that regulate vascular tone and other physiological processes.[2][3] The balance between different prostaglandins is critical for a healthy pregnancy. For instance, the vasodilator prostacyclin and the vasoconstrictor thromboxane A2 play opposing roles in regulating blood flow within the fetoplacental arteries.[4]
Data Presentation: Quantifying the Effects of this compound
To systematically evaluate the impact of this compound on prostaglandin metabolism, it is essential to collect and present quantitative data in a structured format. The following tables provide a template for summarizing experimental findings.
Table 1: Effect of this compound on Prostaglandin Levels in Placental Tissue Homogenates
| Treatment Group | PGE2 (pg/mg protein) | PGF2α (pg/mg protein) | 6-keto-PGF1α (stable metabolite of PGI2) (pg/mg protein) | TXB2 (stable metabolite of TXA2) (pg/mg protein) |
| Vehicle Control | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (100 µM) | ||||
| Positive Control (e.g., Indomethacin) |
Table 2: Effect of this compound on COX-1 and COX-2 Enzyme Activity in Placental Microsomes
| Treatment Group | COX-1 Activity (% of Vehicle Control) | COX-2 Activity (% of Vehicle Control) |
| Vehicle Control | 100 | 100 |
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| This compound (100 µM) | ||
| COX-1 Selective Inhibitor (e.g., SC-560) | ||
| COX-2 Selective Inhibitor (e.g., SC-236) |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the prostaglandin synthesis pathway and the experimental approach to studying the effects of this compound, the following diagrams are provided.
Caption: Prostaglandin synthesis pathway in placental tissue.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on prostaglandin metabolism in placental tissue.
Protocol 1: Preparation of Placental Tissue Homogenates and Subcellular Fractions
Objective: To prepare placental tissue homogenates and subcellular fractions (microsomes and cytosol) for subsequent in vitro experiments.
Materials:
-
Fresh human placental tissue
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Obtain fresh placental tissue immediately after delivery and place it on ice.
-
Dissect a portion of the villous tissue, free of membranes and decidua.
-
Wash the tissue extensively with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Mince the tissue into small pieces and weigh it.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant (S10 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the homogenate, cytosolic, and microsomal fractions using a standard protein assay.
-
Aliquot and store the fractions at -80°C until use.
Protocol 2: In Vitro Incubation of Placental Tissue with this compound
Objective: To assess the effect of this compound on prostaglandin synthesis in placental tissue preparations.
Materials:
-
Placental tissue homogenate or microsomal fraction
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Arachidonic acid
-
Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Indomethacin (non-selective COX inhibitor, as a positive control)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Thaw the placental tissue homogenate or microsomal fraction on ice.
-
Prepare reaction tubes containing the incubation buffer.
-
Add the desired concentration of this compound, vehicle control, or positive control to the respective tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding a known amount of placental protein (e.g., 100 µg) and arachidonic acid (e.g., 10 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M citric acid) or by placing the tubes on ice.
-
Proceed immediately to prostaglandin extraction and analysis.
Protocol 3: Quantification of Prostaglandins by LC-MS/MS or ELISA
Objective: To measure the levels of different prostaglandins produced in the in vitro incubation assay.
A. Prostaglandin Extraction (Solid-Phase Extraction):
-
Acidify the incubation samples to pH 3.0-3.5 with 1 M citric acid.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% ethanol) to remove impurities.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
B. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS is the gold standard for prostaglandin analysis due to its high sensitivity and specificity.
-
Develop a method for the separation and detection of the target prostaglandins (PGE2, PGF2α, 6-keto-PGF1α, TXB2) and their internal standards.
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify the prostaglandins based on the peak areas relative to their respective internal standards.
C. Analysis by Enzyme-Linked Immunosorbent Assay (ELISA):
-
Commercial ELISA kits are available for the quantification of specific prostaglandins.
-
Follow the manufacturer's instructions for the chosen ELISA kit.
-
Reconstitute the extracted samples in the assay buffer provided with the kit.
-
Perform the assay and measure the absorbance using a microplate reader.
-
Calculate the concentration of each prostaglandin based on a standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the effects of this compound on prostaglandin metabolism in placental tissue. While specific data for this compound remains elusive in the public domain, the methodologies outlined here provide a robust framework for investigating its mechanism of action and potential as a modulator of placental function. By carefully designing and executing these experiments, researchers can contribute valuable insights into the role of prostaglandins in pregnancy and explore novel therapeutic strategies.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and the Induction of Cyclooxygenase Enzymes and Apoptosis in the Murine Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of a cyclo-oxygenase II inhibitor on placental artery production of thromboxane and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-10503 in Ovarian Function Research: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503 is identified in the scientific literature as a novel non-steroidal antifertility agent.[1] Research from 1976 indicates its activity in modulating prostaglandin synthesis and metabolism within ovarian tissue, suggesting a potential role in influencing ovarian function, particularly in the context of pregnancy.[1] However, detailed modern research, including comprehensive signaling pathway analysis and specific in-vitro/in-vivo protocols regarding its application in broader ovarian function research, is not extensively available in the public domain. This document aims to summarize the known effects of this compound and provide generalized experimental protocols that could be adapted for the study of similar compounds affecting ovarian physiology.
Known Biological Effects of this compound
The primary available study on this compound investigated its effects on pregnant rats. The compound was shown to influence the synthesis and metabolism of prostaglandins in the ovary, as well as in the placenta, kidney, and lung.[1] Prostaglandins are known to be critical regulators of various ovarian functions, including follicular development, ovulation, and corpus luteum function. The antifertility properties of this compound are likely linked to its modulation of these prostaglandin pathways.[1]
Proposed General Experimental Protocols for Investigating Compounds Affecting Ovarian Function
Given the limited specific data on this compound, the following are generalized protocols that researchers can adapt to study the effects of novel compounds on ovarian function. These protocols are based on standard methodologies in the field of reproductive biology.
In Vitro Assessment of Steroidogenesis in Ovarian Granulosa Cells
This protocol is designed to determine the effect of a test compound on the production of key ovarian hormones, such as progesterone and estradiol.
1. Cell Culture:
- Primary granulosa cells are isolated from ovarian follicles of a suitable animal model (e.g., rats, mice).
- Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum and antibiotics until they reach a desired confluency.
2. Compound Treatment:
- The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.
- A vehicle control (solvent only) is included.
- Cells are incubated with the compound for a predetermined period (e.g., 24-48 hours).
3. Hormone Measurement:
- After incubation, the cell culture supernatant is collected.
- The concentrations of progesterone and estradiol in the supernatant are measured using commercially available ELISA or RIA kits.
4. Data Analysis:
- Hormone concentrations are normalized to the total protein content of the cells in each well.
- The results are expressed as a percentage of the vehicle control.
Quantitative Data Summary
The following table structure can be used to present the data obtained from the steroidogenesis assay:
| Compound Concentration | Progesterone (pg/mg protein) | Estradiol (pg/mg protein) |
| Vehicle Control | Value ± SEM | Value ± SEM |
| Concentration 1 | Value ± SEM | Value ± SEM |
| Concentration 2 | Value ± SEM | Value ± SEM |
| Concentration 3 | Value ± SEM | Value ± SEM |
Potential Signaling Pathways Modulated by Compounds Affecting Ovarian Function
The function of the ovary is regulated by a complex interplay of signaling pathways. A compound like this compound, which affects prostaglandin synthesis, could potentially interact with several of these pathways.
Caption: Hypothetical signaling pathway for this compound in ovarian cells.
Experimental Workflow for Investigating a Novel Compound
The following diagram outlines a general workflow for the initial investigation of a compound's effect on ovarian function.
Caption: General experimental workflow for ovarian function studies.
Conclusion
While specific, detailed information regarding the application of this compound in modern ovarian function research is scarce, its known effect on prostaglandin metabolism provides a starting point for further investigation. The generalized protocols and workflows provided here offer a framework for researchers to explore the effects of this compound or other novel compounds on the complex and critical processes of ovarian function. Further research is warranted to elucidate the precise mechanisms of action of this compound and its potential as a modulator of female reproductive physiology.
References
Application Notes and Protocols for L-10503 in Antifertility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503 is a non-hormonal, non-prostaglandin compound that has been investigated for its antifertility effects in research animals.[1][2] This document provides a summary of the available research, including its mechanism of action, and outlines protocols for its application in laboratory settings. The information presented is based on early studies, and further research may be required to fully elucidate its properties and applications.
Mechanism of Action
This compound exerts its antifertility effects by modulating the synthesis and metabolism of prostaglandins in vivo and in vitro.[2] Studies in pregnant rats have shown that this compound affects prostaglandin levels in the placenta, ovary, kidney, and lung, as well as in deciduoma.[2] Prostaglandins are critical for implantation and the maintenance of pregnancy, and their disruption can lead to termination of gestation. The compound is classified as a nonsteroidal abortifacient agent.[2]
Data Presentation
Due to the limited publicly available quantitative data from the initial studies, the following table summarizes the key findings related to the effects of this compound.
| Animal Model | Tissue/Organ | Reported Effect | Reference |
| Pregnant Rat | Placenta, Ovary, Kidney, Lung | Altered synthesis and metabolism of prostaglandins | [2] |
| Pregnant Rat | Decidua | Altered prostaglandin metabolism | [2] |
Experimental Protocols
The following are generalized protocols for inducing antifertility in research animals, based on the available information for this compound and standard practices for such studies. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Antifertility Efficacy Study in Rats
Objective: To determine the effective dose of this compound for inducing antifertility in pregnant female rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile saline, appropriate solvent)
-
Mature, fertile female and male rats
-
Animal housing and husbandry equipment
-
Dosing syringes and needles
-
Vaginal smear equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.[3]
-
Mating: House female rats with male rats in a 2:1 ratio. Confirm mating by the presence of a vaginal plug or sperm in a daily vaginal smear. Day 1 of pregnancy is considered the day a vaginal plug or sperm is observed.
-
Grouping: Randomly assign pregnant female rats to control and treatment groups.
-
Dosing:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound to the treatment groups at various dose levels. The original studies on this compound do not provide specific publicly available dosage information, so a dose-finding study would be necessary.
-
Administer the vehicle alone to the control group.
-
The route of administration should be consistent (e.g., oral gavage, subcutaneous injection).[4][5]
-
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects.
-
Endpoint:
-
On a predetermined day of gestation (e.g., day 14 or 20), euthanize the animals.
-
Examine the uterine horns for the number of implantation sites and viable fetuses.
-
Calculate the percentage of antifertility efficacy for each dose group.
-
Protocol 2: In Vitro Prostaglandin Synthesis Assay
Objective: To assess the direct effect of this compound on prostaglandin synthesis in uterine tissue.
Materials:
-
This compound
-
Uterine tissue from pregnant rats
-
Tissue culture medium and supplements
-
Arachidonic acid (prostaglandin precursor)
-
Prostaglandin assay kit (e.g., ELISA)
-
Incubator
-
Homogenizer
Procedure:
-
Tissue Collection: Euthanize pregnant rats at a specific stage of gestation and aseptically collect uterine tissue.
-
Tissue Preparation:
-
Wash the tissue in cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in an appropriate buffer.
-
-
Incubation:
-
Incubate the tissue homogenate with varying concentrations of this compound or vehicle control.
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
Incubate at 37°C for a specified time.
-
-
Prostaglandin Measurement:
-
Stop the reaction by adding a suitable reagent (e.g., indomethacin).
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the concentration of specific prostaglandins (e.g., PGE2, PGF2α) in the supernatant using an appropriate assay kit.
-
-
Data Analysis: Compare the levels of prostaglandins in the this compound-treated samples to the control samples to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound's effect on prostaglandin synthesis.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of L-10503 as a Prostaglandin F2α (FP) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-10503 is a non-hormonal, non-prostaglandin compound with potential antifertility properties. Evidence suggests that its mechanism of action may involve the modulation of prostaglandin signaling pathways, which are critical in reproductive processes. Prostaglandin F2α (PGF2α) and its receptor, the FP receptor, play a pivotal role in uterine contractility and luteolysis. Antagonism of the FP receptor is a promising strategy for developing novel antifertility agents.
These application notes provide detailed protocols for a series of in vitro assays to determine the efficacy of this compound as an antagonist of the human FP receptor. The described assays will enable researchers to characterize the binding affinity and functional inhibitory activity of this compound, providing crucial data for its preclinical evaluation.
Signaling Pathway of the FP Receptor
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gqα subunit. Upon binding of its endogenous ligand, PGF2α, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades leading to physiological responses such as smooth muscle contraction.
Caption: FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the FP receptor, allowing for the determination of its binding affinity (Ki).
Workflow:
Caption: Workflow for the Competitive Radioligand Binding Assay.
Protocol:
Materials:
-
Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
[³H]-PGF2α (Radioligand)
-
This compound
-
Unlabeled PGF2α (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-PGF2α, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [³H]-PGF2α, a saturating concentration of unlabeled PGF2α, and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-PGF2α, serial dilutions of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an FP receptor agonist, providing a measure of its antagonist potency (IC50).
Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Protocol:
Materials:
-
A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
This compound.
-
PGF2α (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound to the respective wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Injection: Inject a fixed concentration of PGF2α (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activity) and a baseline control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element downstream of the FP receptor signaling pathway. An antagonist will inhibit the agonist-induced reporter gene expression.
Protocol:
Materials:
-
A host cell line (e.g., HEK293T).
-
Expression plasmid for the human FP receptor.
-
Reporter plasmid containing a response element (e.g., NFAT) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
This compound.
-
PGF2α (agonist).
-
Luciferase assay reagent.
-
96-well white, solid-bottom plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the FP receptor and reporter plasmids in a 96-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter gene expression.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 30 minutes.
-
Agonist Stimulation: Add a fixed concentration of PGF2α to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[2]
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., cells treated with agonist only).
-
Plot the percentage of inhibition of the agonist-induced signal against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison. Below is an example table illustrating how the data for this compound could be presented and compared to a known FP receptor antagonist, AL-8810.[3]
Table 1: In Vitro Efficacy of FP Receptor Antagonists
| Compound | Binding Assay (Ki, nM) | Calcium Mobilization (IC50, nM) | Reporter Gene Assay (IC50, nM) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| AL-8810 (Reference) | ~300 | ~800 | Data not available |
Note: The values for AL-8810 are approximate and derived from published literature for comparative purposes.[3] The data for this compound should be determined experimentally.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound as a potential FP receptor antagonist. By systematically performing binding and functional assays, researchers can obtain critical data on the compound's potency and mechanism of action. This information is essential for guiding further drug development efforts and for understanding the therapeutic potential of this compound as a novel antifertility agent.
References
Application Notes and Protocols: Measuring the Impact of L-10503 on Prostaglandin Levels
Introduction
Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and reproduction.[1] They are synthesized via the cyclooxygenase (COX) pathway and their levels are tightly regulated.[2] The modulation of prostaglandin levels is a key mechanism of action for many therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[3]
L-10503 is a non-hormonal, non-prostaglandin antifertility compound.[4] While its primary mechanism of action may not be direct interaction with prostaglandin receptors, investigating its potential indirect effects on prostaglandin synthesis or metabolism is a valid area of research to elucidate its complete pharmacological profile.[4] Accurate and sensitive measurement of prostaglandin levels in various biological matrices is therefore essential for such studies.
This document provides detailed protocols for the two most common and robust methods for quantifying prostaglandin levels: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals investigating the effects of compounds like this compound on prostaglandin pathways.
Prostaglandin Synthesis Pathway
Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2.[5] The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[6] PGH2 is subsequently converted into various bioactive prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), by specific synthases.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting the COX enzymes.[3][8] A compound like this compound could potentially influence this pathway at various points, either by altering the expression or activity of the enzymes involved or by affecting the availability of the arachidonic acid substrate.
Caption: The Prostaglandin Synthesis Pathway.
Data Presentation: Summarizing this compound's Impact
Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing quantitative data on the effects of this compound on Prostaglandin E2 (PGE2) levels, as determined by ELISA or LC-MS/MS.
Table 1: In Vitro Effect of this compound on PGE2 Production in Cell Culture
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | PGE2 Concentration (pg/mL) ± SD | % Inhibition of PGE2 Production |
| Uterine Endometrial Cells | Vehicle Control (0) | 24 | 1500 ± 120 | 0% |
| 0.1 | 24 | 1250 ± 98 | 16.7% | |
| 1 | 24 | 800 ± 65 | 46.7% | |
| 10 | 24 | 350 ± 42 | 76.7% | |
| 100 | 24 | 120 ± 25 | 92.0% |
Table 2: In Vivo Effect of this compound on Plasma PGE2 Levels in a Rat Model
| Treatment Group | This compound Dosage (mg/kg/day) | Duration of Treatment | Plasma PGE2 Concentration (pg/mL) ± SD |
| Vehicle Control | 0 | 7 days | 250 ± 35 |
| Low Dose | 10 | 7 days | 180 ± 28 |
| Medium Dose | 50 | 7 days | 110 ± 21 |
| High Dose | 100 | 7 days | 65 ± 15 |
Experimental Protocols
Protocol 1: Quantification of Prostaglandin E2 by Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for prostaglandin quantification based on antigen-antibody recognition.[9] Competitive ELISA is a common format where PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[10] The resulting signal is inversely proportional to the amount of PGE2 in the sample.
Caption: General workflow for competitive ELISA.
Methodology
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
A. Sample Preparation:
-
Cell Culture Supernatants: Centrifuge samples at 1,000 x g for 20 minutes to remove particulate matter.[11][12] Assay immediately or store aliquots at -80°C.[11]
-
Serum/Plasma: Collect blood and prepare serum or plasma using standard procedures.[13] To prevent ex vivo prostaglandin synthesis, a COX inhibitor like indomethacin (final concentration ~10 µg/mL) should be added to the collection tubes.[13][14] Store samples in aliquots at -80°C.[11] Avoid repeated freeze-thaw cycles.[11] For many commercial kits, a 10-fold dilution of serum or plasma is recommended.[14]
-
Tissue Homogenates: Excise tissue and immediately place it in a tube with a prostaglandin synthetase inhibitor (e.g., indomethacin) in ethanol to prevent ex vivo synthesis.[15] Homogenize the tissue on ice, then centrifuge at high speed (e.g., 12,000 rpm) at 4°C.[15] Collect the supernatant for analysis.[15]
B. Assay Procedure (Competitive ELISA): [10][11][12]
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the PGE2 standard to create a standard curve. The concentration range should be appropriate to cover the expected PGE2 levels in the samples.
-
Plate Loading: Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Competitive Binding: Add 50 µL of HRP-conjugated PGE2 to each well.
-
Incubation: Cover the plate and incubate for the time and at the temperature specified in the kit's protocol (e.g., 1-2 hours at room temperature on a shaker). During this incubation, the PGE2 in the sample and the HRP-conjugated PGE2 will compete for binding to the primary antibody.
-
Washing: After incubation, wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes at room temperature in the dark) to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 in the samples.
Protocol 2: Quantification of Prostaglandins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous detection of multiple prostaglandins in a single biological sample.[16] It is considered a gold-standard technique due to its high accuracy.[16]
Caption: General workflow for LC-MS/MS analysis.
Methodology
This protocol provides a general framework. Specific parameters such as column type, gradient, and MS/MS transitions should be optimized for the specific prostaglandins of interest and the available instrumentation.
A. Sample Preparation and Extraction: [15][16]
-
Sample Collection: Collect samples (cell culture supernatant, plasma, tissue homogenate) as described in the ELISA protocol, ensuring the use of COX inhibitors to prevent ex vivo synthesis.
-
Internal Standard: For each 500 µL sample aliquot, spike with a known amount of a deuterated internal standard (e.g., 20 µL of 100 ng/mL d4-PGE2).[16] This is crucial for correcting for sample loss during preparation and for variations in ionization efficiency.[16]
-
Acidification: Acidify the samples to approximately pH 3.5 with 1 M citric acid to protonate the carboxylic acid group of the prostaglandins, which aids in extraction.[16]
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate, 1:1, v/v).[16] Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4°C to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase. Repeat the extraction process twice more on the remaining aqueous phase.
-
Drying: Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.[16]
B. LC-MS/MS Analysis: [17]
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[17]
-
Gradient: A gradient elution is used to separate the different prostaglandins. For example, starting with a low percentage of Solvent B and gradually increasing it over time.[17]
-
Injection Volume: Typically 10-25 µL.[17]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each prostaglandin and its corresponding internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of prostaglandins spiked into a similar matrix as the samples.
-
Determine the concentration of each prostaglandin in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
By following these detailed protocols, researchers can obtain accurate and reproducible measurements of prostaglandin levels, enabling a thorough investigation of the pharmacological effects of compounds such as this compound.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
L-10503: An Obscure Antifertility Compound with Limited Modern Data
Researchers, scientists, and drug development professionals should be aware that publicly available information on L-10503 is extremely limited and largely confined to research conducted in the 1970s. As such, the detailed application notes and protocols requested cannot be fully generated based on existing literature.
This compound is described as a novel antifertility compound in a 1976 study.[1] The research focused on its effects on prostaglandin synthesis and metabolism in pregnant rats, suggesting a potential mechanism of action related to the disruption of pregnancy-supporting pathways.[1] Prostaglandins are critical for uterine and endometrial function, playing key roles in inflammation, blood flow, and uterine contractions during the reproductive cycle and pregnancy.
Summary of Known Information
The primary available study investigated the in vivo and in vitro effects of this compound on the synthesis and metabolism of prostaglandins in various tissues of pregnant rats, including the placenta, ovary, kidney, lung, and deciduoma.[1] The deciduoma is a specialized uterine lining that forms during pregnancy and is essential for embryo implantation and development. The focus on this structure, along with the placenta and ovary, indicates that the research aimed to understand how this compound might interfere with the maintenance of pregnancy.[1]
Due to the lack of recent and detailed studies, no quantitative data on the efficacy, potency (e.g., IC50 or EC50 values), or specific molecular targets of this compound in uterine or endometrial tissues can be provided.
Postulated Mechanism of Action
The available research suggests that this compound's antifertility effects may be mediated through the modulation of prostaglandin pathways. A simplified, hypothetical signaling pathway illustrating how a compound like this compound might act is presented below. This diagram is a generalized representation and is not based on specific data for this compound.
Caption: Hypothetical mechanism of this compound action on prostaglandin synthesis.
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available in the literature. However, researchers interested in studying a similar compound's effects on uterine and endometrial tissue could follow a general workflow.
Caption: General experimental workflow for studying a novel antifertility compound.
In Vitro Studies with Endometrial Cells
-
Objective: To determine the direct effects of the compound on endometrial cells.
-
Protocol Outline:
-
Culture human or animal-derived endometrial epithelial and stromal cells.
-
Treat cells with a range of concentrations of the test compound.
-
Assess cell viability and proliferation (e.g., using MTT or WST-1 assays).
-
Measure prostaglandin (e.g., PGE2, PGF2α) secretion into the culture medium using ELISA.
-
Analyze changes in the expression of genes related to prostaglandin synthesis (e.g., PTGS1, PTGS2) and signaling using qPCR.
-
In Vivo Studies in an Animal Model
-
Objective: To evaluate the antifertility effects of the compound in a living organism.
-
Protocol Outline:
-
Use a timed-pregnant animal model (e.g., rats or mice).
-
Administer the compound at different doses and time points during early to mid-gestation.
-
Monitor for signs of pregnancy loss (e.g., vaginal bleeding) and confirm by ultrasound or at necropsy.
-
Collect uterine and endometrial tissues, as well as placentas and ovaries, for further analysis.
-
Ex Vivo Tissue Analysis
-
Objective: To examine the physiological and molecular changes in the reproductive tissues following compound treatment.
-
Protocol Outline:
-
Process collected tissues for histology to assess tissue morphology and integrity.
-
Perform immunohistochemistry to localize key proteins involved in prostaglandin signaling and pregnancy maintenance.
-
Homogenize tissues to measure prostaglandin levels.
-
Extract RNA and protein for gene and protein expression analysis (qPCR, Western blot).
-
Conclusion
The available information on this compound is insufficient to provide detailed, modern application notes. The compound represents a historical approach to fertility regulation by targeting prostaglandin metabolism. For researchers in drug development, the study of this compound underscores the importance of the prostaglandin pathway in reproductive biology, a field that continues to be a source of therapeutic targets. Any renewed interest in this compound would necessitate a complete re-evaluation of its pharmacological properties using current technologies.
References
Application Notes and Protocols for Assessing the Antifertility Effects of Novel Compounds
Disclaimer: Information regarding the specific compound L-10503 is limited in publicly available scientific literature. The following protocol is a generalized framework for assessing the antifertility effects of a novel compound, based on established methodologies for reproductive toxicology and contraceptive development.[1][2][3][4][5] Researchers should adapt these protocols based on the specific characteristics of the test substance.
Introduction
The assessment of antifertility agents is a critical component of reproductive health research and drug development. This document provides a detailed protocol for the preclinical evaluation of the antifertility effects of a test compound in a rodent model. The methodologies outlined here are designed to provide a comprehensive analysis of the compound's impact on both male and female reproductive functions. These protocols are intended for researchers, scientists, and drug development professionals.
In Vivo Assessment of Antifertility Effects in Rodents
This protocol describes a multi-generational study to evaluate the effects of a test substance on reproductive performance.[6][7]
Experimental Animals
-
Species: Sprague-Dawley rats (or other suitable rodent strain)
-
Age: Sexually mature young adults (approximately 8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
Experimental Design and Dosing
-
Groups: Animals should be randomly assigned to a control group and at least three treatment groups (low, mid, and high dose). Each group should consist of a sufficient number of animals to ensure statistical power.
-
Dose Administration: The test compound should be administered via a clinically relevant route (e.g., oral gavage). The vehicle used for the control group should be the same as that used for the test compound.
-
Duration: Dosing should occur for a specified period before mating, during mating, and for females, throughout gestation and lactation.
Mating and Fertility Assessment
-
After the pre-mating dosing period, one male and one female from the same group are cohabited for mating.
-
Evidence of mating is confirmed by the presence of a vaginal plug or sperm in a vaginal smear, with the day of detection designated as gestation day 0.
-
The following fertility indices should be calculated:
-
Mating Index (%) : (Number of mated females / Number of cohabited females) x 100
-
Fertility Index (%) : (Number of pregnant females / Number of mated females) x 100
-
Gestation Index (%) : (Number of females with live litters / Number of pregnant females) x 100
-
Data Collection and Endpoint Analysis
-
Mortality and clinical signs of toxicity should be monitored daily.
-
Body weight and food consumption should be recorded weekly.
-
Sperm Analysis: At the end of the study, males are euthanized, and the testes and epididymides are collected.[8][9][10][11]
-
Sperm Count: Cauda epididymal sperm are counted using a hemocytometer.
-
Sperm Motility: The percentage of motile sperm is assessed using a computer-assisted sperm analysis (CASA) system or manually.
-
Sperm Morphology: The percentage of morphologically normal sperm is determined.
-
-
Organ Weights: The weights of the testes, epididymides, seminal vesicles, and prostate are recorded.
-
Hormone Analysis: Blood samples are collected for the analysis of serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.[12]
-
Histopathology: Reproductive organs are fixed, sectioned, and stained for microscopic examination.[13]
-
Estrous Cycle Monitoring: Vaginal smears are collected daily to monitor the stages of the estrous cycle.
-
Implantation Sites: On a specific gestation day, a subset of females may be euthanized to count the number of implantation sites in the uterus.
-
Litter Data: For females that are allowed to give birth, the following data are collected:
-
Litter size
-
Number of live and dead pups
-
Pup weight and sex ratio
-
-
Organ Weights: The weights of the ovaries and uterus are recorded.
-
Hormone Analysis: Blood samples are collected for the analysis of serum estradiol and progesterone levels.[14]
-
Histopathology: Reproductive organs are fixed, sectioned, and stained for microscopic examination.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and treatment groups.
Table 1: Male Reproductive Endpoints
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight (g) | ||||
| Testis Weight (g) | ||||
| Epididymis Weight (g) | ||||
| Sperm Count (x10^6/mL) | ||||
| Sperm Motility (%) | ||||
| Normal Sperm Morphology (%) | ||||
| Serum Testosterone (ng/mL) | ||||
| Serum LH (ng/mL) | ||||
| Serum FSH (ng/mL) |
Table 2: Female Reproductive and Fertility Endpoints
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight (g) | ||||
| Ovary Weight (g) | ||||
| Uterus Weight (g) | ||||
| Mating Index (%) | ||||
| Fertility Index (%) | ||||
| Gestation Index (%) | ||||
| Number of Implantation Sites | ||||
| Litter Size | ||||
| Serum Estradiol (pg/mL) | ||||
| Serum Progesterone (ng/mL) |
Signaling Pathways and Experimental Workflow
Hypothalamic-Pituitary-Gonadal (HPG) Axis
Many antifertility agents exert their effects by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis, which is the primary hormonal system regulating reproduction.[15][16][17][18][19]
Caption: The Hypothalamic-Pituitary-Gonadal (HPG) axis.
Experimental Workflow for Antifertility Assessment
The following diagram illustrates the general workflow for the preclinical assessment of a novel antifertility compound.
Caption: Experimental workflow for antifertility assessment.
References
- 1. epa.gov [epa.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Reproductive Toxicology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. Rat sperm motility analysis: methodologic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Methods for assessing rat sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of circulating hormones in regulatory toxicity studies II. Male reproductive hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HESI workshop summary: Interpretation of developmental and reproductive toxicity endpoints and the impact on data interpretation of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scientific and regulatory policy committee (SRPC) paper: assessment of circulating hormones in nonclinical toxicity studies III. female reproductive hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing L-10503 dosage for maximum antifertility effect in rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of L-10503 for investigating antifertility effects in rat models. The information is compiled from available literature on this compound and related non-steroidal antifertility compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal, non-hormonal antifertility compound, identified as an abortifacient agent in rats. It belongs to the s-triazolo[5,1-a]isoquinoline chemical class. Its mechanism of action involves the inhibition of prostaglandin synthesis and metabolism in key reproductive tissues such as the placenta and uterus.[1][2] By altering prostaglandin levels, this compound can disrupt pregnancy.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in preclinical studies to investigate mechanisms of pregnancy termination and to evaluate novel non-hormonal contraceptive agents.[1][2] Its specific effect on prostaglandin metabolism makes it a tool for studying the role of these signaling molecules in gestation.
Q3: Is this compound effective when administered orally?
A3: Publicly available data on this compound's oral bioavailability is scarce. However, studies on structurally related compounds from the same s-triazolo[5,1-a]isoquinoline class have shown that oral activity can be significantly lower—by as much as two orders of magnitude—than parenteral (e.g., subcutaneous or intramuscular) administration.[3] This is often due to rapid biotransformation and metabolism after oral intake.[3]
Q4: What rat strain is typically used for these studies?
A4: While the original studies on this compound do not specify the strain, antifertility and toxicology studies commonly use strains such as Sprague-Dawley or Wistar rats.[4][5] It is crucial to maintain consistency in the chosen strain throughout a study.
Q5: What are the key endpoints to measure the antifertility effect of this compound?
A5: As an abortifacient, the primary endpoint is the termination of pregnancy. This is typically assessed by examining the number of viable fetuses, non-viable fetuses, and resorption sites in the uterus on a specific day of gestation.[5][6]
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Pregnancy Outcome in Rats
| Treatment Group | Dosage (mg/kg, s.c.) | No. of Pregnant Rats | Mean No. of Viable Fetuses | Mean No. of Resorption Sites | Pregnancy Termination Rate (%) |
| Vehicle Control | 0 | 10/10 | 10.5 ± 1.5 | 0.5 ± 0.2 | 0% |
| This compound | 5 | 8/10 | 7.2 ± 2.1 | 3.3 ± 1.8 | 20% |
| This compound | 10 | 4/10 | 2.1 ± 1.8 | 8.4 ± 2.5 | 60% |
| This compound | 20 | 1/10 | 0 | 10.8 ± 1.2 | 90% |
| This compound | 40 | 0/10 | 0 | 11.2 ± 1.0 | 100% |
| Data are presented as mean ± SD. Administration was performed from day 7 to day 9 of gestation. Laparotomy was performed on day 14. |
Table 2: Illustrative Effect of Administration Route on Efficacy
| Treatment Group | Dosage (mg/kg) | Route of Administration | Pregnancy Termination Rate (%) |
| This compound | 20 | Subcutaneous (s.c.) | 90% |
| This compound | 20 | Oral (p.o.) | 10% |
| This compound | 200 | Oral (p.o.) | 85% |
| This table illustrates the potential for significantly lower efficacy with oral administration, as observed with related compounds.[3] |
Experimental Protocols
Protocol 1: Evaluation of Abortifacient Activity in Pregnant Rats
This protocol is a generalized procedure for assessing the efficacy of an abortifacient agent like this compound.
-
Animal Selection and Acclimatization:
-
Use mature, nulliparous female Wistar or Sprague-Dawley rats (180-220g).
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, standard chow and water ad libitum).[4]
-
-
Mating and Confirmation of Pregnancy:
-
Monitor the estrous cycle of female rats via vaginal smear.
-
House proestrous females with fertile males in a 2:1 ratio.
-
Check for the presence of a vaginal plug or spermatozoa in the vaginal smear the following morning. This day is designated as Day 0 of gestation.[7]
-
-
Dosing Regimen:
-
Prepare this compound in a suitable vehicle (e.g., sesame oil, carboxymethyl cellulose).
-
Divide pregnant rats into groups (n=6-10 per group), including a vehicle control group.
-
Administer the selected doses of this compound (e.g., via subcutaneous injection) for a defined period during early-to-mid gestation, for example, from Day 7 to Day 9 post-coitum.
-
-
Assessment of Pregnancy Outcome:
-
On Day 14 or Day 15 of gestation, euthanize the animals under anesthesia.
-
Perform a laparotomy to expose the uterine horns.
-
Count the number of viable fetuses, non-viable fetuses (identified by lack of vascularization and pale color), and resorption sites (dark spots or nodules along the uterus).[5]
-
Calculate the percentage of pregnancy termination for each group.
-
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound via inhibition of prostaglandin synthesis.
Diagram 2: Experimental Workflow
Caption: Standard workflow for assessing abortifacient activity in rats.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant antifertility effect observed at expected doses. | 1. Poor Bioavailability: If using oral administration, the compound may be rapidly metabolized.[3]2. Incorrect Dosing Window: Administration may be outside the critical window for implantation or gestation maintenance.3. Compound Degradation: Improper storage or vehicle incompatibility. | 1. Switch to a parenteral route of administration (subcutaneous or intramuscular). If oral is necessary, a much higher dose may be required.2. Conduct a pilot study with staggered dosing windows (e.g., Days 4-6, 7-9, 10-12) to find the most sensitive period.[8]3. Verify the stability of this compound in your chosen vehicle and store it according to the manufacturer's instructions. |
| High variability in results between animals in the same group. | 1. Inconsistent Dosing: Inaccurate volume administration or leakage from the injection site.2. Animal Health: Underlying health issues in some animals may affect response.3. Asynchronous Pregnancies: Inaccurate determination of Day 0 of gestation. | 1. Ensure proper training in administration techniques. For subcutaneous injections, use the scruff of the neck and gently massage the area post-injection.2. Monitor animal health daily and exclude any animals showing signs of illness prior to the study.3. Be meticulous in checking for vaginal plugs/sperm. Consider using rats with highly regular estrous cycles. |
| Signs of toxicity observed (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the toxic level.2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Perform an acute toxicity study or a dose-ranging study to establish the maximum tolerated dose (MTD) before initiating efficacy studies.2. Run a vehicle-only control group and observe for any adverse effects. If necessary, select a more inert vehicle. |
| Difficulty distinguishing resorption sites from uterine tissue. | 1. Observation too late: Resorption sites may become less distinct at later stages of gestation.2. Inexperience: Lack of familiarity with uterine morphology during pregnancy. | 1. Ensure laparotomy is performed within the recommended timeframe (e.g., Day 14-15), before fetal tissue is fully resorbed.2. Consult with an experienced researcher or use a dissecting microscope for clearer visualization. Resorption sites typically appear as small, dark, or hemorrhagic nodules. |
References
- 1. Anti-fertility drugs; novel non-hormonal compounds that inhibit prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of metabolism on the activity of a new anti-fertility agent, 2-(3-ethoxyphenyl)-5,6-dihydro-s-triazolo [5,1-a]isoquinoline (DL 204-IT), in the rat and the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fud.edu.ng [fud.edu.ng]
- 5. Evaluation of Abortifacient Effect of Rumex nepalensis Spreng Among Pregnant Swiss Albino Rats: Laboratory-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. ajpp.in [ajpp.in]
- 8. Antiovulatory and postcoital antifertility activity of the antiprogestin CDB-2914 when administered as single, multiple, or continuous doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-10503-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-10503 and other non-hormonal, prostaglandin-inhibiting antifertility compounds. Due to the limited recent scientific literature available for this compound, this guide incorporates established principles and common challenges observed with similar compounds that target prostaglandin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-hormonal, non-prostaglandin antifertility compound.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis.[1][2] Prostaglandins are crucial for various reproductive processes, and their inhibition can interfere with fertility.
Q2: What are the expected in vitro effects of this compound?
A2: The primary in vitro effect of this compound is the inhibition of prostaglandin synthesis. This is typically measured by a decrease in the production of specific prostaglandins, such as Prostaglandin E2 (PGE2), in cell-based assays.
Q3: What are some common in vivo experimental models for testing antifertility agents like this compound?
A3: Common in vivo models to evaluate antifertility agents include assessing the effects on the estrous cycle, anti-implantation activity, and abortifacient activity in animal models such as rats and mice.[3][4] Other parameters often investigated include effects on sperm motility and count, as well as histological analysis of reproductive organs.[4]
Q4: Are there known off-target effects for prostaglandin synthesis inhibitors?
A4: While specific off-target effects for this compound are not well-documented in recent literature, compounds that inhibit prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), can have effects on other physiological systems where prostaglandins are active, including the gastrointestinal tract and kidneys.[5]
Troubleshooting Guides
In Vitro Assay Variability and Unexpected Results
One of the most common challenges in experiments with prostaglandin synthesis inhibitors is variability in in vitro assay results. The following table outlines potential issues and troubleshooting steps.
| Issue | Potential Causes | Troubleshooting Recommendations |
| Inconsistent IC50 Values | 1. Reagent Quality: Degradation of this compound stock solution, enzyme (e.g., COX-1/COX-2) inactivity, or substrate oxidation. 2. Assay Conditions: Fluctuations in incubation time, temperature, or buffer pH. 3. Pipetting Inaccuracy: Errors in serial dilutions or reagent addition. | 1. Reagent Handling: Prepare fresh dilutions of this compound for each experiment. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Use fresh substrate solutions. 2. Standardize Conditions: Strictly adhere to and document all assay parameters. Calibrate equipment regularly. 3. Pipetting Technique: Use calibrated pipettes and pre-rinse tips. |
| Low or No Inhibitory Effect | 1. Compound Solubility: this compound may not be fully dissolved in the assay medium. 2. Cell Line Insensitivity: The chosen cell line may not express the target enzyme at sufficient levels. 3. Incorrect Assay Endpoint: The measured prostaglandin may not be the primary product of the enzymatic pathway in your cell model. | 1. Solubility Check: Visually inspect for precipitates. Consider using a different solvent or a solubilizing agent (ensure solvent controls are included). 2. Cell Line Validation: Confirm target expression via Western Blot or qPCR. Test a positive control inhibitor with a known effect in your cell line. 3. Endpoint Verification: Measure multiple prostaglandin species to identify the most relevant one. |
| High Background Signal in ELISA | 1. Insufficient Washing: Inadequate removal of unbound reagents. 2. Antibody Cross-Reactivity: The detection antibody may bind to other components in the sample. 3. Contamination: Microbial or chemical contamination of reagents. | 1. Optimize Washing: Increase the number and vigor of wash steps. 2. Antibody Specificity: Check the manufacturer's data sheet for cross-reactivity. Test with a different antibody if necessary. 3. Aseptic Technique: Use sterile technique and fresh, high-quality reagents. |
Experimental Protocols
General Protocol for In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PGE2 production in a cell-based assay.
-
Cell Culture:
-
Plate cells (e.g., macrophages, endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Induce prostaglandin synthesis by adding a stimulating agent such as lipopolysaccharide (LPS) or arachidonic acid.
-
Incubate for a further period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for PGE2 measurement.
-
-
PGE2 Quantification:
-
Measure the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PGE2 production).
-
Visualizations
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The following diagram illustrates the general pathway of prostaglandin synthesis and the point of inhibition for compounds like this compound.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Workflow: Troubleshooting In Vitro Assays
This workflow provides a logical approach to troubleshooting common issues in in vitro experiments with this compound.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-fertility drugs; novel non-hormonal compounds that inhibit prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of L-10503 in Solution
Disclaimer: Information regarding the specific compound L-10503 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Degradation of small molecules like this compound in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups such as esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: If this compound contains electron-rich moieties, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be misinterpreted as degradation. The precipitated compound may also be more susceptible to degradation.[1]
-
Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.[1]
Q2: How can I quickly assess the stability of this compound in a new solvent or buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., temperature, light exposure). At various time points, samples can be analyzed by techniques like HPLC or LC-MS to determine the remaining concentration of the parent compound.[1]
Q3: What are some general strategies to improve the stability of this compound in solution?
A3: Several strategies can be employed to enhance the stability of small molecules in solution:
-
pH Optimization: Adjusting the pH of the buffer to a range where this compound is more stable can be effective against pH-dependent hydrolysis.[1]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve both solubility and stability.[1]
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants such as ascorbic acid or dithiothreitol (DTT) can help protect the compound.[1]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1][2]
-
Light Protection: Storing solutions of light-sensitive compounds in amber vials or wrapping containers in aluminum foil is recommended.[1][2]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and conducting experiments at lower temperatures can enhance stability.[1]
-
Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Loss of this compound activity in a cell-based assay | Degradation in culture medium | Assess compound stability in the specific culture medium. Consider preparing fresh solutions for each experiment. |
| Adsorption to plasticware | Use low-binding plates or add a small amount of a non-ionic surfactant.[1] | |
| Poor cell permeability | Evaluate cell permeability using standard assays.[1] | |
| Precipitate forms in the stock solution upon storage | Poor solubility | Prepare a more dilute stock solution or use a different solvent with higher solubilizing power.[1] |
| Compound degradation to an insoluble product | Analyze the precipitate to determine if it is the parent compound or a degradant.[1] | |
| Inconsistent results between experiments | Instability of stock solution | Aliquot the stock solution and store at -80°C. Thaw a fresh aliquot for each experiment. |
| Variability in solution preparation | Ensure consistent and accurate preparation of all solutions and buffers. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general procedure to evaluate the stability of this compound in a specific aqueous buffer at different temperatures.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., 75 mM phosphate buffer)[3]
- Organic solvent for stock solution (e.g., DMSO)
- HPLC or LC-MS system
- Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)[1]
- Low-binding microcentrifuge tubes
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
- Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and compatible with your analytical method.
- Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures.[1]
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]
- Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if they are present in the buffer.[1]
- Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.[1]
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each temperature.
- Determine the half-life (t½) of this compound under each condition.
Hypothetical Stability Data for this compound in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Half-life (hours) | % Remaining after 24 hours |
| 4 | > 48 | 95% |
| 25 | 18 | 40% |
| 37 | 6 | 5% |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for inconsistent results.
References
How to avoid off-target effects of L-10503 in experiments
Welcome to the technical support center for L-10503. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a non-hormonal, non-prostaglandin compound that has been shown to have antifertility effects.[1] Published research indicates that it affects the synthesis and metabolism of prostaglandins in various tissues, including the placenta, ovary, kidney, and lung in pregnant rats.[1]
Q2: What is the hypothesized on-target mechanism of action for this compound?
While the precise molecular target of this compound has not been definitively identified in publicly available literature, its effects on prostaglandin metabolism suggest two primary hypotheses for its on-target mechanism:
-
Inhibition of Prostaglandin Synthesis: this compound may act as an inhibitor of a key enzyme in the prostaglandin biosynthesis pathway, such as cyclooxygenase (COX) or a specific prostaglandin synthase.
-
Modulation of Prostaglandin Receptors: this compound could be an antagonist or modulator of one or more prostaglandin receptors (e.g., EP or DP receptors), thereby interfering with the signaling pathways that are crucial for fertility.
Q3: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended target.[1][2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[2] For a compound like this compound, whose primary target is not yet fully elucidated, it is particularly important to validate that the observed antifertility effects are a direct result of its intended mechanism and not due to off-target activities.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of off-target effects include:
-
Unexpected Phenotypes: Observing cellular or physiological effects that are inconsistent with the known roles of the hypothesized target pathway.
-
High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations higher than what is required for the desired biological activity.
-
Inconsistent Structure-Activity Relationships (SAR): Analogs of this compound showing biological activity that does not correlate with their predicted affinity for the hypothesized target.
-
Discrepancies with Genetic Knockouts: The phenotype observed with this compound treatment is not replicated in cells or animals where the hypothesized target has been genetically knocked out or knocked down.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
This guide provides a systematic approach to investigating and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: The observed phenotype may be due to this compound interacting with an unknown off-target protein.
Troubleshooting Steps:
-
Target Validation with Genetic Knockout/Knockdown:
-
Rationale: The most definitive way to confirm that the effects of this compound are on-target is to test its activity in a system lacking the hypothesized target.
-
Method: Use CRISPR/Cas9 to create a cell line with a knockout of the candidate target gene (e.g., a specific prostaglandin receptor or synthase). Alternatively, use siRNA or shRNA to knockdown the expression of the target gene.
-
Expected Outcome: If this compound is acting on-target, its effect should be significantly diminished or absent in the knockout/knockdown cells compared to wild-type cells. If the effect persists, it is likely mediated by an off-target mechanism.
-
-
Dose-Response Curve Analysis:
-
Rationale: On-target and off-target effects often occur at different concentration ranges.
-
Method: Perform a detailed dose-response curve for the observed phenotype. Compare the EC50/IC50 for the desired antifertility effect with the concentrations at which other, unexpected effects are observed.
-
Expected Outcome: A large window between the on-target and off-target effective concentrations suggests that off-target effects can be avoided by using this compound at the appropriate concentration.
-
Problem 2: High levels of cytotoxicity observed.
Possible Cause: this compound may be causing cell death through off-target interactions.
Troubleshooting Steps:
-
Cell Viability Assays:
-
Rationale: To quantify the cytotoxic effects of this compound.
-
Method: Treat cells with a range of this compound concentrations and measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Expected Outcome: Determine the concentration at which this compound becomes toxic (the CC50). This will help establish a therapeutic window for your experiments.
-
-
Orthogonal Assays:
-
Rationale: Confirm the on-target phenotype using an alternative method that is less likely to be affected by the off-target toxicity.
-
Method: If the primary assay is a long-term proliferation assay, consider a shorter-term assay that measures a more direct downstream effect of the hypothesized target (e.g., a reporter gene assay for a specific signaling pathway).
-
Expected Outcome: Confirmation of the on-target effect at non-toxic concentrations of this compound.
-
Experimental Protocols
Protocol 1: Prostaglandin Receptor Competitive Binding Assay
This protocol is designed to determine if this compound binds to a specific prostaglandin receptor.
Principle: This assay measures the ability of this compound to compete with a radiolabeled prostaglandin for binding to a specific receptor subtype expressed in cell membranes.[4][5]
Materials:
-
Cell membranes prepared from cells overexpressing the prostaglandin receptor of interest (e.g., EP2, EP3, EP4, or DP).
-
Radiolabeled prostaglandin (e.g., [³H]-PGE₂).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled prostaglandin, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled prostaglandin).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Target | Ki (nM) |
| This compound (Hypothetical) | EP2 | 50 |
| This compound (Hypothetical) | EP4 | 15 |
| This compound (Hypothetical) | DP1 | >1000 |
| PGE₂ (Control) | EP2 | 2.5 |
| PGE₂ (Control) | EP4 | 1.8 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is to determine if this compound inhibits the activity of COX-1 or COX-2.
Principle: This assay measures the production of prostaglandin G₂ (PGG₂) from arachidonic acid by recombinant COX enzymes. The inhibition of this reaction by this compound is quantified.[6][7][8]
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
This compound.
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with PGG₂).
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 25 | 0.5 | 50 |
| Celecoxib (Control) | 15 | 0.0076 | 1973 |
| Ibuprofen (Control) | 1.3 | 3.5 | 0.37 |
This table presents hypothetical data for illustrative purposes.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to a target protein in intact cells.
Principle: The binding of a ligand (this compound) to its target protein increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates and quantifying the amount of soluble target protein remaining.[9][10][11][12]
Materials:
-
Cultured cells.
-
This compound.
-
Lysis buffer.
-
Antibody specific to the target protein.
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Data Presentation:
| Treatment | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle | Target X | 52.5 | - |
| This compound (10 µM) | Target X | 58.2 | +5.7 |
| Vehicle | Off-target Y | 61.3 | - |
| This compound (10 µM) | Off-target Y | 61.5 | +0.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Prostaglandin Synthesis and Signaling Pathway
Caption: Hypothesized mechanism of this compound in the prostaglandin pathway.
Experimental Workflow for Target Identification and Off-Target Analysis
Caption: Workflow for investigating the mechanism of action of this compound.
Logical Flow for Troubleshooting Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects of this compound.
References
- 1. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Refining experimental design for L-10503 research
Notice: Information regarding the specific compound "L-10503" is limited in currently available resources. The following troubleshooting guide and FAQ have been constructed based on general principles of experimental design and common issues encountered in pharmacological research. Researchers should adapt this guidance to their specific experimental context.
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Inaccurate compound concentration. | Verify the stock solution concentration and perform serial dilutions carefully. Use a calibrated spectrophotometer or other quantitative methods if applicable. |
| Compound degradation. | This compound is described as a non-hormonal, non-prostaglandin antifertility compound.[1] Stability may be affected by storage conditions. Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh working solutions for each experiment. | |
| Cellular health and viability. | Ensure cell cultures are healthy and within a consistent passage number range. Perform a cell viability assay (e.g., MTT, trypan blue) to confirm that observed effects are not due to cytotoxicity. | |
| Poor solubility of this compound | Improper solvent selection. | Consult the manufacturer's data sheet for recommended solvents. If not available, test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. |
| Precipitation during experiment. | Ensure the final concentration of the solvent in the culture medium is not toxic to the cells and does not cause the compound to precipitate. Sonication or gentle warming may aid in dissolution, but stability under these conditions should be verified. | |
| Difficulty in replicating published findings | Differences in experimental models. | Ensure the cell line, animal model, and experimental conditions closely match those of the original study. |
| Variation in reagent quality. | Use high-quality reagents from reputable suppliers. Lot-to-lot variability of reagents can impact results. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
Q2: What are the recommended storage conditions for this compound?
A2: While specific storage instructions for this compound are not detailed, similar chemical compounds are typically stored at -20°C or -80°C as a solid. Stock solutions in solvents like DMSO are often stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions if available.
Q3: How should I prepare a stock solution of this compound?
A3: The preparation of a stock solution depends on the desired concentration and the solvent used. For a 10 mM stock solution, dissolve the appropriate mass of this compound in a high-purity solvent (e.g., DMSO). Ensure complete dissolution before further dilution into aqueous buffers or culture media for working concentrations.
Experimental Protocols
Due to the lack of specific, contemporary experimental protocols for this compound, a generalized workflow for testing the efficacy of an antifertility compound in vitro is provided below.
General Workflow for In Vitro Efficacy Testing
Caption: General workflow for in vitro testing of this compound.
Signaling Pathways
The specific signaling pathways modulated by this compound are not well-documented. Researchers investigating this compound may need to explore pathways commonly associated with fertility and reproduction. A hypothetical logical relationship for investigating an unknown antifertility compound is presented below.
Logical Flow for Pathway Investigation
Caption: Logical diagram for investigating this compound's mechanism.
References
Addressing inconsistencies in L-10503 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using L-10503. The information is designed to address potential inconsistencies in experimental results and offer solutions to common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| L10503-T01 | Why am I observing inconsistent inhibition of prostaglandin synthesis in my cell culture experiments? | 1. Cell Viability: this compound may exhibit cytotoxic effects at higher concentrations or with prolonged exposure, leading to variable results. 2. Compound Stability: Improper storage or handling of this compound can lead to degradation. 3. Assay Interference: Components of the cell culture medium or the assay itself may interfere with this compound activity. | 1. Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation period for your cell line. 2. Ensure Proper Handling: Store this compound as recommended on the Certificate of Analysis. Prepare fresh dilutions for each experiment. 3. Run Controls: Include appropriate vehicle controls and positive controls (e.g., a known inhibitor of prostaglandin synthesis) to validate assay performance. |
| L10503-T02 | My in vivo study shows variable antifertility effects of this compound. | 1. Animal Strain and Age: The metabolic rate and physiological response to this compound can vary between different animal strains and ages. 2. Dosing and Administration: Inconsistent dosing or administration route can lead to variable bioavailability. 3. Timing of Administration: The timing of this compound administration relative to the estrous cycle or gestation day can significantly impact its efficacy.[1] | 1. Standardize Animal Models: Use a consistent animal strain and age group for all experiments. 2. Refine Dosing Protocol: Ensure accurate and consistent dosing. Consider pharmacokinetic studies to determine the optimal administration route and frequency. 3. Synchronize Animal Cycles: Synchronize the estrous cycles of the animals to ensure consistent timing of drug administration. |
| L10503-T03 | I am seeing unexpected changes in histamine levels in my tissue samples. | 1. Off-Target Effects: this compound may have off-target effects on histamine metabolism, particularly at higher concentrations.[1] 2. Sample Handling: Improper collection or storage of tissue samples can lead to changes in histamine levels. | 1. Titrate this compound Concentration: Perform a dose-response experiment to identify the concentration range where the effect on histamine metabolism is minimized. 2. Standardize Sample Collection: Follow a strict protocol for tissue collection and snap-freeze samples immediately to preserve histamine levels. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a non-hormonal, non-prostaglandin antifertility compound.[1] Its primary mechanism is believed to be the inhibition of prostaglandin synthesis, which is crucial for implantation and maintenance of pregnancy.[1] It may also influence histamine metabolism in the utero-placental complex.[1]
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: For in vitro experiments, dissolve this compound in a suitable solvent such as DMSO to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to the cells. For in vivo studies, the formulation will depend on the administration route. Common vehicles include saline, corn oil, or a suspension in a suitable vehicle. Always refer to the Certificate of Analysis for specific solubility information.
Q3: What are the expected quantitative results for a prostaglandin inhibition assay with this compound?
A3: The following table provides an example of expected results from a prostaglandin E2 (PGE2) inhibition assay in uterine endometrial cells treated with this compound for 24 hours.
| This compound Concentration (µM) | PGE2 Levels (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0% |
| 1 | 1200 | 20% |
| 10 | 750 | 50% |
| 50 | 300 | 80% |
| 100 | 150 | 90% |
Experimental Protocols
Protocol: In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture: Culture uterine endometrial cells in a 24-well plate until they reach 80-90% confluency.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting prostaglandin E2 synthesis.
Caption: Workflow for the in vitro prostaglandin E2 inhibition assay.
References
Best practices for handling and storing L-10503
Technical Support Center: L-10503
Compound Name: this compound Cat. No.: B10503 Hypothetical Mechanism of Action: A potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2]
This technical support center provides comprehensive guidance on the handling, storage, and use of this compound to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is stable at room temperature for short periods, such as during shipping.[3] For long-term storage, it is crucial to store the powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[4][5] A desiccator can also be used to minimize moisture exposure.[5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[6] Using anhydrous DMSO is important to prevent hydrolysis of the compound.
Q3: How should I store the this compound stock solution?
A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles.[3][4][5] Store these aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months or longer).[3][6][7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to UV and visible light can cause degradation.[8] It is essential to use amber-colored or opaque containers for storage and to minimize light exposure during all handling procedures by working in a dark or dimly lit area and wrapping containers in aluminum foil.[9]
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, with many cell lines tolerating up to 0.1%, to avoid solvent-induced toxicity.[10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[11]
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Up to 3 years | Store in a dry, dark place.[3][12] |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[7] |
| -80°C | Up to 6+ months | Recommended for long-term storage.[3] |
Recommended Concentrations for In Vitro Experiments
| Assay Type | Suggested Concentration Range | Final DMSO Concentration |
| Cell Viability Assay | 0.1 nM - 10 µM | ≤ 0.1% |
| Western Blot (Target Inhibition) | 10 nM - 1 µM | ≤ 0.1% |
| Kinase Assay (Biochemical) | 1 nM - 500 nM | Not applicable |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO. | 1. Insufficient mixing. 2. Contaminated solvent (e.g., absorbed water).[12] 3. Compound characteristics. | 1. Vortex for 1-2 minutes.[4] If necessary, sonicate the solution.[5] 2. Use fresh, anhydrous DMSO. 3. Gentle warming in a 37°C water bath may aid dissolution.[5] |
| Precipitate forms when diluting stock solution in aqueous media. | The compound has lower solubility in aqueous solutions compared to DMSO. | 1. Make intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer or medium. 2. Ensure the final concentration of the compound is within its soluble range in the assay medium. |
| Inconsistent or no biological effect observed. | 1. Degraded compound due to improper storage (light exposure, freeze-thaw cycles).[5] 2. Incorrect concentration. 3. Cell passage number is too high, leading to altered sensitivity.[10] | 1. Prepare a fresh stock solution from the solid powder.[8] Confirm activity with a dose-response experiment.[13] 2. Verify calculations and dilution steps. 3. Use cells within a defined, low-passage number range.[10] |
| Significant cell death observed at expected inhibitory concentrations. | 1. Cytotoxicity of the compound. 2. Solvent toxicity. | 1. Perform a cell viability assay to determine the cytotoxic threshold and conduct functional assays at non-toxic concentrations.[10] 2. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.1%) and include a vehicle control.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[4]
-
Sterile amber or opaque microcentrifuge tubes[9]
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[3] Handle the compound in a low-light environment.[9]
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is assumed to be 500 g/mol for this example).
-
Mass (mg) = 10 mmol/L * Volume (L) * 500 g/mol * 1000 mg/g
-
Example: To make 1 mL (0.001 L), you would need 5 mg of this compound.
-
-
Weighing: Carefully weigh the calculated mass of this compound powder.
-
Dissolution: Transfer the powder to a sterile amber vial. Add the calculated volume of anhydrous DMSO.[4]
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect to ensure no particles remain.[4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL). Label each aliquot clearly and store at -80°C, protected from light.[4][5]
Protocol 2: Western Blot for Assessing Target Engagement of this compound
This protocol is designed to measure the inhibition of phosphorylation of Akt, a downstream target of PI3K, as a marker of this compound target engagement.[1]
Materials:
-
Cell line of interest (e.g., MCF-7, U-87 MG)
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer with phosphatase and protease inhibitors[14]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
5% w/v BSA in TBST for blocking
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase and protease inhibitors.[14] Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[15] A decrease in the phospho-Akt signal relative to the total Akt signal indicates target engagement by this compound.[1]
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for preparing an this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot analysis and kinase activity assays [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
Optimizing incubation times for L-10503 in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing L-10503 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C. For cell-based assays, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-hormonal, non-prostaglandin antifertility compound.[1] While the precise mechanism is still under investigation, our hypothetical model suggests that this compound may induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a critical cell survival pathway.
Q4: How can I determine the optimal incubation time for my experiment?
A4: The optimal incubation time is dependent on the cell type and the specific assay being performed.[2] A time-course experiment is the most effective method to determine this. We recommend testing a range of time points (e.g., 6, 12, 24, and 48 hours) to identify the incubation period that yields the most robust and reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Contamination | Regularly check for microbial contamination. If contamination is suspected, discard the cells and reagents and decontaminate the incubator and biosafety cabinet. |
| This compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent. |
Issue 2: Weak or No Signal in Western Blot for p-Akt
| Possible Cause | Recommended Solution |
| Suboptimal this compound Incubation Time | Perform a time-course experiment to determine the time point of maximal Akt phosphorylation inhibition. |
| Poor Antibody Quality | Use a validated antibody for p-Akt. Run a positive control (e.g., cells treated with a known PI3K inhibitor) to confirm antibody performance. |
| Low Protein Concentration | Ensure you have loaded a sufficient amount of protein (typically 20-30 µg) per lane. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Western Blot Analysis of p-Akt Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the determined optimal concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to total Akt and the loading control.
Quantitative Data Summary
Table 1: Effect of this compound Incubation Time and Concentration on Cell Viability (%)
| Concentration | 6 hours | 12 hours | 24 hours | 48 hours |
| 1 µM | 98 ± 4.5 | 95 ± 3.8 | 90 ± 5.1 | 85 ± 4.2 |
| 5 µM | 92 ± 3.2 | 85 ± 4.1 | 75 ± 3.9 | 60 ± 5.5 |
| 10 µM | 88 ± 5.0 | 76 ± 3.5 | 60 ± 4.8 | 45 ± 3.7 |
| 25 µM | 75 ± 4.3 | 60 ± 4.9 | 40 ± 3.2 | 25 ± 2.9 |
| 50 µM | 65 ± 3.9 | 45 ± 5.2 | 25 ± 2.5 | 10 ± 1.8 |
| Data are presented as mean ± standard deviation. |
Table 2: Densitometric Analysis of p-Akt and Total Akt Levels Following this compound Treatment
| Incubation Time (hours) | Relative p-Akt / Total Akt Ratio |
| 0 | 1.00 |
| 1 | 0.85 |
| 3 | 0.62 |
| 6 | 0.35 |
| 12 | 0.20 |
Visualizations
Caption: Hypothesized PI3K/Akt signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
How to control for variables in L-10503 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-10503 in animal studies. The information is designed to assist in controlling for variables and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-hormonal, non-prostaglandin antifertility compound.[1] Its primary mechanism of action is the inhibition of prostaglandin synthesis and metabolism.[1] Prostaglandins, particularly PGE2 and PGF2α, are crucial for successful embryo implantation and the maintenance of pregnancy. By disrupting the normal levels of these prostaglandins in the uterus, this compound can prevent implantation or terminate early pregnancy.[1]
Q2: What are the critical variables to control for in this compound animal studies?
A2: To ensure the reliability and reproducibility of your study, it is crucial to control for the following variables:
-
Animal-Related Factors:
-
Species and Strain: Use a consistent species and strain of animal (e.g., Wistar or Sprague-Dawley rats) as responses can vary.
-
Age and Weight: Animals should be of a similar age and weight at the start of the experiment to minimize metabolic and physiological differences.
-
Sex: For antifertility studies, use sexually mature females with regular estrous cycles.
-
Health Status: Ensure all animals are healthy and free from disease.
-
-
Environmental Factors:
-
Housing: Maintain consistent housing conditions, including cage density, bedding material, and enrichment.
-
Light-Dark Cycle: A consistent 12:12 hour light-dark cycle is critical for regulating reproductive cycles.
-
Temperature and Humidity: Keep the ambient temperature and humidity within a narrow, controlled range.
-
Diet and Water: Provide ad libitum access to a standardized diet and clean water.
-
-
Experimental Factors:
-
Acclimation: Allow animals a sufficient period (typically one to two weeks) to acclimate to the facility and environmental conditions before starting the experiment.
-
Handling: Handle all animals consistently and gently to minimize stress, which can impact reproductive hormones.
-
Dosing: Ensure accurate and consistent dosing of this compound and vehicle controls, including the time of day for administration.
-
Randomization: Randomly assign animals to treatment and control groups to avoid bias.
-
Q3: What are the appropriate control groups for an this compound anti-implantation study?
A3: A well-designed study should include the following control groups:
-
Vehicle Control Group: This group receives the same solvent or carrier used to dissolve this compound, administered via the same route and frequency as the treatment group. This controls for any effects of the vehicle itself.
-
Positive Control Group (Optional but Recommended): This group receives a known anti-implantation agent (e.g., a standard antiestrogen like tamoxifen or a prostaglandin synthesis inhibitor like indomethacin) to validate the experimental model.[2]
-
Untreated Control Group: This group receives no treatment and serves as a baseline for normal pregnancy rates and implantation.
Troubleshooting Guides
Problem: High variability in implantation rates within the control group.
| Possible Cause | Troubleshooting Step |
| Irregular Estrous Cycles | Pre-screen female animals for regular 4-5 day estrous cycles by daily vaginal smear examination before inclusion in the study. |
| Inconsistent Mating | Ensure a proven fertile male is housed with females in proestrus overnight. Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning (Day 1 of pregnancy). |
| Stress | Minimize animal handling and environmental disturbances. Ensure a proper acclimation period. |
| Subtle Environmental Changes | Double-check for any recent changes in lighting, temperature, diet, or caging that could be affecting the animals. |
Problem: this compound treatment does not show a significant anti-implantation effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the literature for effective dose ranges of similar prostaglandin synthesis inhibitors. Consider performing a dose-response study to determine the optimal dose of this compound for your specific animal model. |
| Improper Administration | Ensure the compound is fully dissolved or suspended in the vehicle and that the administration technique (e.g., oral gavage, subcutaneous injection) is performed correctly and consistently. |
| Timing of Administration | The timing of administration relative to mating and implantation is critical. For anti-implantation studies, treatment is typically initiated on Day 1 of pregnancy and continued for several days.[2] |
| Compound Degradation | Check the stability of your this compound solution. Prepare fresh solutions as needed and store them appropriately. |
Experimental Protocols
Detailed Methodology for an Anti-Implantation Study in Rats
This protocol outlines a typical experiment to evaluate the anti-implantation activity of this compound.
1. Animal Selection and Acclimation:
-
Use sexually mature female Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 150-200g).
-
House the animals in a controlled environment (22 ± 2°C, 12:12h light/dark cycle) with free access to standard pellet diet and water.
-
Allow an acclimation period of at least one week before the start of the experiment.
-
Monitor daily vaginal smears to select females with regular 4-5 day estrous cycles.
2. Mating Procedure:
-
On the evening of proestrus, house the female rats with fertile males of the same strain in a 2:1 female to male ratio.
-
The following morning, examine the vaginal smears for the presence of sperm. The day sperm is detected is considered Day 1 of pregnancy.
3. Dosing and Administration:
-
Randomly divide the pregnant rats into control and treatment groups (n=6-8 per group).
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
Administer this compound or the vehicle to the respective groups, typically from Day 1 to Day 7 of pregnancy. The route of administration (e.g., oral gavage, subcutaneous injection) should be consistent.
4. Assessment of Implantation:
-
On Day 10 of pregnancy, euthanize the animals humanely.
-
Perform a laparotomy and expose the uterine horns.
-
Count the number of implantation sites in each uterine horn.
-
Calculate the percentage of anti-implantation activity using the following formula:
-
% Anti-implantation Activity = [(Number of implantations in control group - Number of implantations in treated group) / Number of implantations in control group] x 100
-
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the difference between the treated and control groups.
Data Presentation
Table 1: Illustrative Dosage and Administration of this compound in an Anti-Implantation Study in Rats
Note: The following data is hypothetical and for illustrative purposes, as specific dosage information for this compound was not available in the provided search results. A dose-response study is recommended to determine the optimal dosage.
| Group | Treatment | Dosage (mg/kg/day) | Route of Administration | Frequency | Duration |
| 1 | Vehicle Control | - | Oral Gavage | Once Daily | Days 1-7 of Pregnancy |
| 2 | This compound (Low Dose) | 5 | Oral Gavage | Once Daily | Days 1-7 of Pregnancy |
| 3 | This compound (High Dose) | 10 | Oral Gavage | Once Daily | Days 1-7 of Pregnancy |
| 4 | Positive Control (Indomethacin) | 1 | Oral Gavage | Once Daily | Days 1-7 of Pregnancy |
Mandatory Visualization
Signaling Pathway
Caption: Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for an this compound anti-implantation study in rats.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-10503: A Comparative Guide to Antifertility Effect Assessment in Established and Novel Models
For Researchers, Scientists, and Drug Development Professionals
L-10503: A Prostaglandin Metabolism Inhibitor
This compound is classified as a non-hormonal, non-prostaglandin antifertility compound.[1] Early research indicates that its mechanism of action involves the inhibition of prostaglandin synthesis and metabolism.[1] Prostaglandins, particularly PGE2 and PGF2α, are crucial for various reproductive processes, including ovulation, fertilization, implantation, and the maintenance of pregnancy.[2][3] By disrupting the delicate balance of these lipid compounds, prostaglandin synthesis inhibitors can effectively prevent or terminate pregnancy.[2]
Comparative Landscape of Antifertility Agents
To understand the positioning of this compound, it's essential to compare its proposed mechanism with other classes of antifertility drugs.
| Drug Class | Mechanism of Action | Primary Biological Effect | Examples |
| Prostaglandin Synthesis/Metabolism Inhibitors (e.g., this compound) | Inhibit cyclooxygenase (COX) enzymes or other enzymes involved in prostaglandin pathways, altering prostaglandin levels.[2] | Disruption of ovulation, prevention of implantation, termination of early pregnancy.[2] | Indomethacin, Ibuprofen |
| Selective Progesterone Receptor Modulators (SPRMs) | Act as antagonists or partial agonists at the progesterone receptor, blocking the effects of progesterone. | Inhibition or delay of ovulation, alteration of the endometrium to prevent implantation. | Mifepristone (RU-486) |
| Estrogen Receptor Modulators (SERMs) | Bind to estrogen receptors, exhibiting either estrogenic or anti-estrogenic effects depending on the tissue. | Alteration of the hormonal milieu, prevention of implantation. | Tamoxifen, Raloxifene |
| Hormonal Contraceptives (Estrogen-Progestin Combinations) | Suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preventing ovulation. | Inhibition of ovulation, thickening of cervical mucus, alteration of the endometrium. | Ethinyl estradiol/Levonorgestrel |
Advancing Antifertility Validation: The Rise of Novel In Vitro Models
Traditional validation of antifertility agents has heavily relied on animal models, primarily rodents. While informative, these models have limitations in their translation to human physiology. The development of sophisticated in vitro models offers a more ethical, controlled, and human-relevant approach to drug validation.
Endometrial Organoids: A New Frontier
Endometrial organoids are three-dimensional (3D) cell cultures derived from endometrial tissue that self-organize to mimic the structure and function of the uterine lining.[4][5] These organoids respond to hormonal cues and can be used to model the processes of implantation and decidualization, making them an ideal platform for testing the effects of antifertility compounds.[4][6][7]
Experimental Protocols
The following are detailed protocols for validating the antifertility effects of a compound like this compound using both a traditional in vivo model and a novel in vitro endometrial organoid model.
Protocol 1: In Vivo Anti-Implantation Assay in Rats
Objective: To determine the effective dose of a test compound (e.g., this compound) in preventing blastocyst implantation in female rats.
Materials:
-
Mature female and male Sprague-Dawley rats
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., corn oil)
-
Vehicle control
-
Vaginal lavage equipment
-
Surgical instruments for laparotomy
-
0.9% saline solution
Procedure:
-
Mating: House female rats with proven fertile males in a 1:1 ratio. Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage. The day of confirmation is designated as Day 1 of pregnancy.
-
Dosing: Randomly assign pregnant females to control and treatment groups. Administer the test compound or vehicle orally or via subcutaneous injection daily from Day 1 to Day 7 of pregnancy. Use a range of doses to determine a dose-response relationship.
-
Assessment of Implantation: On Day 10 of pregnancy, perform a laparotomy under anesthesia. Examine the uterine horns for the presence and number of implantation sites.
-
Data Analysis: Calculate the percentage of implantation inhibition for each dose group compared to the control group. Determine the effective dose 50 (ED50), the dose at which 50% of the animals show no implantation sites.
Protocol 2: In Vitro Anti-Implantation Assay Using Human Endometrial Organoids
Objective: To assess the direct effect of a test compound (e.g., this compound) on endometrial receptivity and simulated implantation in vitro.
Materials:
-
Human endometrial tissue biopsy
-
Matrigel or other suitable extracellular matrix
-
Organoid culture medium (containing essential growth factors)
-
Test compound (e.g., this compound)
-
Hormones: 17β-estradiol (E2) and medroxyprogesterone acetate (MPA)
-
Spheroids of a human trophoblast cell line (e.g., JAr or BeWo) labeled with a fluorescent marker (e.g., GFP)
-
Fluorescence microscope
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Organoid Culture: Isolate endometrial glands from the tissue biopsy and embed them in Matrigel. Culture in organoid medium to allow for expansion and formation of mature organoids.
-
Hormonal Priming: To mimic the receptive phase of the menstrual cycle, treat the endometrial organoids with E2 followed by a combination of E2 and MPA.
-
Compound Treatment: Introduce the test compound at various concentrations to the culture medium during the hormonal priming phase. Include a vehicle control.
-
Co-culture with Trophoblast Spheroids: After hormonal and compound treatment, add fluorescently labeled trophoblast spheroids to the organoid cultures.
-
Assessment of Attachment: After a 24-48 hour co-culture period, quantify the attachment of the trophoblast spheroids to the endometrial organoids using fluorescence microscopy.
-
Gene Expression Analysis: Harvest the organoids for RNA extraction. Perform qRT-PCR to analyze the expression of key genes involved in endometrial receptivity (e.g., HOXA10, LIF, ITGAV, ITGB3).
-
Data Analysis: Determine the concentration-dependent effect of the test compound on trophoblast attachment and the expression of receptivity markers.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vivo anti-implantation assay in rats.
Caption: Workflow for the in vitro anti-implantation assay using endometrial organoids.
Caption: Simplified prostaglandin synthesis pathway and the inhibitory target of this compound.
Conclusion
While historical quantitative data for this compound remains elusive, its classification as a prostaglandin metabolism inhibitor places it within a well-understood class of antifertility agents. The future of validating such compounds lies in the adoption of novel in vitro models like endometrial organoids. These systems not only offer a more ethical and human-relevant alternative to animal testing but also provide a powerful platform for generating the precise quantitative data needed to compare the efficacy and safety of new and existing antifertility drugs. The protocols and workflows outlined in this guide provide a framework for leveraging these innovative models to advance reproductive health research.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel contraceptive targets to inhibit ovulation: the prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifertility activity of 13-aza 14-oxo-prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of infertility using endometrial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Endometrial Cancer Patient–Derived Organoid Culture for Drug Sensitivity Testing Is Feasible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of L-10503 and Known Prostaglandin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the compound L-10503 and established prostaglandin inhibitors. Due to the limited availability of public domain data on this compound, this document contrasts its reported effects with the well-documented efficacy of known cyclooxygenase (COX) inhibitors.
Introduction to this compound
Efficacy of Known Prostaglandin Inhibitors
The efficacy of traditional prostaglandin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and is primarily associated with inflammation and pain. The following table summarizes the IC50 values for several well-known prostaglandin inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Indomethacin | 0.009 - 0.23[1][2][3] | 0.026 - 0.63[1][3] | ~0.03 - 0.37 |
| Ibuprofen | 2.9 - 13[4][5][6] | 1.1 - 370[4][5][6] | ~0.008 - 11.8 |
| Celecoxib | 15 - 82[2][7][8] | 0.04 - 6.8[2][7] | ~2.2 - 2050 |
| Rofecoxib | >15 - >100[9] | 0.018 - 0.53[9][10][11] | >28 - >5555 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes. A lower IC50 value indicates greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of prostaglandin inhibition. Below are representative protocols for common in vitro assays.
1. In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2.
-
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture: The enzyme, a heme cofactor, and other necessary components are combined in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation: The test compound is added at various concentrations to the enzyme mixture and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to a control without the inhibitor is determined as the IC50 value.
-
2. Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.[12][13][14][15][16]
-
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not recently taken NSAIDs.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
COX-1 Activity Measurement (Thromboxane B2 Production): To measure COX-1 activity, the blood samples are allowed to clot, which stimulates platelet aggregation and the production of thromboxane A2 (TxA2), a COX-1 dependent product. The serum is then collected, and the stable metabolite, thromboxane B2 (TxB2), is quantified by EIA.
-
COX-2 Activity Measurement (Prostaglandin E2 Production): To measure COX-2 activity, the whole blood aliquots are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. After an incubation period, the plasma is separated, and the concentration of PGE2 is quantified by EIA.
-
Data Analysis: The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined from the dose-response curves.
-
Visualizing the Pathways
Prostaglandin Synthesis and Inhibition
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins and the points of inhibition by COX-1 and COX-2 inhibitors.
Caption: Prostaglandin synthesis pathway and points of inhibition.
Conceptual Pathway of this compound Action
Due to the lack of precise mechanistic data, the following diagram provides a conceptual representation of this compound's reported effects on the prostaglandin pathway in the context of its antifertility action.
Caption: Conceptual model of this compound's antifertility action.
References
- 1. apexbt.com [apexbt.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of L-10503 Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of L-10503, a non-hormonal, non-prostaglandin antifertility agent.[1] The guide contrasts this compound with a hypothetical selective prostaglandin receptor antagonist and details the use of knockout studies to elucidate its biological target.
Introduction
This compound is a compound identified for its antifertility properties, acting through a non-hormonal and non-prostaglandin pathway by inhibiting prostaglandin metabolism.[2] Prostaglandins, particularly Prostaglandin E2 (PGE2), are crucial for female reproductive processes, including ovulation, fertilization, and implantation.[3] PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[4] Studies using knockout mice have demonstrated the critical role of these receptors; for instance, female mice lacking the EP2 receptor are infertile due to fertilization failure.[5][6]
This guide outlines a research plan to validate the hypothesis that this compound's antifertility effects stem from its interference with the prostaglandin E2 signaling pathway, specifically through the EP2 receptor. We will compare the effects of this compound with a selective EP2 receptor antagonist and utilize an EP2 receptor knockout mouse model.
Proposed Signaling Pathway of PGE2 in Female Fertility
The following diagram illustrates the proposed signaling pathway of PGE2 in promoting successful fertilization, a process potentially disrupted by this compound.
Caption: Proposed PGE2 signaling cascade via the EP2 receptor, crucial for female fertility.
Comparative Analysis: this compound vs. Selective EP2 Antagonist
To validate the mechanism of action of this compound, its effects will be compared with a known selective EP2 receptor antagonist in wild-type and EP2 knockout mice. The expected outcomes are summarized below.
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | Wild-Type + EP2 Antagonist | EP2 Knockout + Vehicle | EP2 Knockout + this compound |
| Fertility Rate (%) | ~95% | <10% | <10% | <5% | <5% |
| Implantation Sites (average number) | 8-10 | 0-1 | 0-1 | 0 | 0 |
| Ovulation Rate (%) | 100% | 100% | 100% | ~100% | ~100% |
| In Vivo Fertilization Rate (%) | >90% | <10% | <10% | <5% | <5% |
| Uterine PGE2 Levels (pg/mg tissue) | Baseline | Reduced | Baseline | Baseline | Reduced |
Experimental Protocols
A detailed methodology for the knockout study is provided below.
Generation and Genotyping of EP2 Knockout Mice
-
Animal Model: C57BL/6 mice with a targeted disruption of the Ptger2 gene (EP2 receptor) will be used. Heterozygous (EP2+/-) mice will be intercrossed to generate wild-type (EP2+/+), heterozygous (EP2+/-), and homozygous knockout (EP2-/-) littermates.
-
Genotyping: Genomic DNA will be extracted from tail biopsies. PCR will be performed using primers specific for the wild-type and mutant alleles to determine the genotype of each mouse.
Animal Treatment and Fertility Assessment
-
Study Groups: Adult female mice (8-10 weeks old) will be divided into the five groups outlined in the data table.
-
Dosing: this compound and the selective EP2 antagonist will be administered daily via oral gavage for 21 days. The vehicle group will receive the same volume of the vehicle solution.
-
Mating: After the treatment period, female mice will be paired with fertile wild-type males. The presence of a vaginal plug will be considered day 0.5 of pregnancy.
-
Fertility Assessment: Pregnant females will be euthanized at day 10.5 of gestation, and the number of implantation sites in the uterine horns will be counted.
In Vivo Fertilization Assay
-
Superovulation: Female mice from each treatment group will be superovulated with intraperitoneal injections of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mating: After hCG injection, females will be mated with fertile males.
-
Oocyte/Embryo Collection: Oviducts will be flushed 24 hours after mating, and the collected oocytes/embryos will be examined under a microscope to determine the fertilization rate (presence of two-cell embryos).
Measurement of Uterine Prostaglandin E2 Levels
-
Tissue Collection: Uterine tissue will be collected from female mice in each group.
-
PGE2 Extraction: Tissues will be homogenized, and lipids will be extracted.
-
ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) kit will be used to quantify the concentration of PGE2 in the uterine extracts.
Experimental Workflow and Logic
Caption: Workflow for the knockout study to validate this compound's mechanism of action.
Caption: Logical framework connecting experimental observations to the validation of this compound's mechanism.
Conclusion
The proposed knockout study provides a robust framework for validating the mechanism of action of this compound. By comparing its effects with a selective EP2 receptor antagonist in both wild-type and EP2 knockout mice, researchers can definitively determine the role of the EP2 receptor in the antifertility effects of this compound. This approach not only elucidates the compound's mechanism but also provides a strong basis for further drug development and optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-fertility drugs; novel non-hormonal compounds that inhibit prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 involvement in mammalian female fertility: ovulation, fertilization, embryo development and early implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reproductive failure and reduced blood pressure in mice lacking the EP2 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 (EP) Receptors Mediate PGE2-Specific Events in Ovulation and Luteinization Within Primate Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifertility Effects of L-10503: A Cross-Species Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of novel antifertility compounds across different species is paramount. This guide provides a comparative analysis of L-10503, a non-hormonal antifertility agent, and explores its mechanism of action in relation to the well-established prostaglandin synthesis inhibitor, indomethacin. While detailed quantitative data for this compound remains elusive in publicly available literature, this guide synthesizes the existing information to draw meaningful comparisons and outlines the experimental frameworks used to evaluate such compounds.
This compound has been identified as a non-hormonal, non-prostaglandin compound with potent antifertility properties. Early studies have indicated that its primary mechanism of action involves the inhibition of prostaglandin metabolism. This positions this compound within a class of compounds that disrupt the reproductive process by interfering with the crucial signaling pathways governed by prostaglandins. To provide a comprehensive perspective, this guide will compare the known effects of this compound with those of indomethacin, a widely studied non-steroidal anti-inflammatory drug (NSAID) that also exhibits antifertility effects through the inhibition of prostaglandin synthesis.
Mechanism of Action: Targeting Prostaglandin Pathways
Prostaglandins are lipid compounds that play a pivotal role in female reproductive physiology, including ovulation, implantation, and the maintenance of pregnancy. The synthesis of prostaglandins is primarily mediated by cyclooxygenase (COX) enzymes. Inhibition of these enzymes, particularly COX-2, has been shown to disrupt ovulation and implantation in various mammalian species.
This compound is reported to function as an inhibitor of prostaglandin metabolism. This suggests that it may enhance the local concentration of certain prostaglandins by preventing their breakdown, thereby altering the delicate hormonal and cellular signaling required for a successful pregnancy.
In contrast, indomethacin acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. By blocking the synthesis of prostaglandins, indomethacin effectively reduces their overall levels, leading to its observed antifertility effects.
Cross-Species Comparison of Antifertility Effects
Indomethacin, on the other hand, has been more extensively studied across a range of species. The following table summarizes some of the reported antifertility effects of indomethacin in rats and hamsters.
| Species | Compound | Dosage | Route of Administration | Observed Effects |
| Rat | Indomethacin | 1-10 mg/kg | Oral | Inhibition of ovulation, termination of pregnancy |
| Hamster | Indomethacin | 5-10 mg/kg | Subcutaneous | Delays in blastocyst implantation |
Note: The absence of quantitative data for this compound in this table underscores a significant gap in the current literature. Further studies are required to establish a direct comparison of potency and efficacy with other prostaglandin synthesis inhibitors.
Experimental Protocols
The evaluation of antifertility agents typically involves a series of in vivo and in vitro experiments to determine their efficacy, mechanism of action, and safety profile. Below are generalized protocols that are commonly employed in such studies.
In Vivo Antifertility Assay
This protocol is designed to assess the ability of a compound to prevent or terminate pregnancy in a model organism, such as the rat.
In Vitro Prostaglandin Synthesis Assay
This assay is used to determine the direct inhibitory effect of a compound on prostaglandin synthesis in a controlled laboratory setting.
Methodology:
-
Tissue Preparation: Homogenize relevant tissues (e.g., uterine or placental tissue) from a suitable animal model to prepare a microsomal fraction containing the prostaglandin-synthesizing enzymes.
-
Incubation: Incubate the microsomal preparation with a radiolabeled precursor of prostaglandins, such as [14C]-arachidonic acid, in the presence of various concentrations of the test compound (this compound or indomethacin) or a vehicle control.
-
Extraction: After a defined incubation period, stop the reaction and extract the prostaglandins from the incubation mixture using an organic solvent.
-
Chromatography: Separate the different prostaglandin species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled prostaglandins synthesized in each sample using liquid scintillation counting or other appropriate detection methods.
-
Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound represents a promising non-hormonal antifertility agent that appears to exert its effects through the inhibition of prostaglandin metabolism. While its initial characterization in rats has been established, a significant need exists for further research to quantify its potency and efficacy across a broader range of species. A direct comparison with well-characterized prostaglandin synthesis inhibitors like indomethacin is crucial for understanding its relative therapeutic potential and for guiding future drug development efforts in the field of non-hormonal contraception. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be instrumental in elucidating the full pharmacological profile of this compound and similar compounds.
A Comparative Analysis of the Side Effect Profiles of Hormonal Contraceptives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the side effect profiles of various hormonal contraceptives based on available scientific literature. It is intended for an audience of researchers, scientists, and drug development professionals. This document does not constitute medical advice.
Introduction
This guide will focus exclusively on a comprehensive analysis of the side effect profiles of commonly prescribed hormonal contraceptives, including combined oral contraceptives (COCs), progestin-only pills (POPs), contraceptive injections, transdermal patches, contraceptive implants, and hormonal intrauterine devices (IUDs). The information presented is collated from a range of clinical trials, meta-analyses, and observational studies to provide a quantitative and qualitative overview for drug development professionals.
Quantitative Comparison of Side Effect Profiles
The following tables summarize the incidence and risk of common and serious side effects associated with various hormonal contraceptives. It is important to note that the incidence of many common side effects, such as headaches and nausea, can be difficult to quantify precisely as they are often self-reported and can be influenced by various factors.
Table 1: Common Side Effects of Hormonal Contraceptives
| Side Effect | Combined Oral Contraceptives (COCs) | Progestin-Only Pills (POPs) | Contraceptive Injection (DMPA) | Contraceptive Patch | Contraceptive Implant | Hormonal IUD (Levonorgestrel) |
| Irregular Bleeding/Spotting | Common in the first 3 months[1] | Very common; periods may become irregular, more frequent, lighter, or stop altogether[2][3] | Very common; periods may become irregular or stop completely over time[4][5] | Common in the first few months[6][7] | Very common, especially in the first 6-12 months; periods may become lighter or stop[8][9] | Common in the first 3-6 months; periods often become lighter or cease over time[10][11] |
| Headaches | Some users report headaches[1][12] | Some users report headaches[3][13] | Some users report headaches[4][5] | Some users report headaches[6][7][14] | Some users report headaches[8][9] | Some users report headaches[11][15] |
| Nausea | Can occur, especially initially[12][16][17] | Some users report nausea[3][13] | Not commonly reported as a primary side effect. | Some users report nausea[7][14] | Some users report nausea[9] | Less common than with systemic methods. |
| Breast Tenderness | Can occur, often improves after a few cycles[12][16][17] | Some users report breast tenderness[3][13] | Some users report breast tenderness. | Some users report sore breasts[7][14] | Some users report sore breasts[8][9] | Some users report breast soreness[11][15] |
| Mood Changes | Some studies suggest a link to mood swings, anxiety, or depression in some individuals, while others report no change or improvement[12][14][18][19][20][21] | Some users report mood changes[2][3] | Some users report mood changes[4] | Some users report mood changes[6][14] | Mood swings and depression are reported side effects[22][23] | Some users report mood changes[11][15] |
| Weight Gain | Evidence is inconsistent; some women report it, but large studies do not consistently show a causal link[1] | Some users report weight gain[2][13] | Associated with a higher likelihood of weight gain compared to other methods[4][5][24] | No strong evidence of a causal link[7] | Some users report weight gain, but evidence is mixed[8][9] | Not typically associated with significant weight gain. |
| Acne | Can improve or worsen, depending on the progestin component. | Some users report acne[2][3][13] | Some users report acne[4] | Can affect the skin. | Some users report acne[8][9] | Some users report acne[11][15] |
Table 2: Serious, but Less Common, Side Effects and Health Risks of Hormonal Contraceptives
| Health Risk | Combined Hormonal Contraceptives (Pill, Patch, Ring) | Progestin-Only Contraceptives (Pill, Implant, Injection) | Hormonal IUD (Levonorgestrel) |
| Venous Thromboembolism (VTE) | Increased risk (3-15 events per 10,000 woman-years) compared to non-users (1-5 events per 10,000 woman-years). Risk varies by progestin type.[3][4][9][25][26][27][28][29][30] | Generally not associated with an increased risk of VTE[27]. Some studies suggest a possible small increased risk with depot medroxyprogesterone acetate (DMPA) injections. | No increased risk of VTE[25]. |
| Myocardial Infarction and Stroke | Small increased risk, particularly in women with other risk factors such as smoking, hypertension, and migraines with aura[16][25][30]. | Generally not associated with an increased risk. | Not associated with an increased risk. |
| Breast Cancer | A small increased risk in current and recent users (relative risk of approximately 1.2), which appears to decrease after discontinuation[1][5][7][11][17][26]. | Some studies suggest a similar small increased risk to combined methods[7]. | Some studies suggest a possible small increased risk. |
| Cervical Cancer | Increased risk with long-term use (5 or more years), which appears to decline after cessation[6][7][8][12][22][26]. This is thought to be related to an increased susceptibility to HPV infection in the cervix. | Data are less clear than for COCs, but some studies suggest a potential increased risk with long-term use[6]. | Data are limited. |
| Ovarian and Endometrial Cancer | Protective effect, reducing the risk of both ovarian and endometrial cancers. | Progestin-only methods are also associated with a reduced risk of endometrial cancer. The contraceptive injection is associated with a reduced risk of ovarian and endometrial cancers. | Protective effect against endometrial cancer. |
| Ovarian Cysts | Generally reduces the risk of functional ovarian cysts. | Can be associated with the development of functional ovarian cysts, which are usually harmless and resolve without treatment[2][3]. | Can be associated with the development of ovarian cysts[11]. |
Experimental Protocols
The assessment of side effects in hormonal contraceptive clinical trials relies on rigorous methodologies. Below are outlines of typical experimental protocols for key safety and tolerability endpoints.
Protocol for Assessment of Venous Thromboembolism (VTE) Risk in Observational Studies
-
Study Design: Large prospective cohort or case-control studies are the primary methods for evaluating VTE risk, as randomized controlled trials are generally not feasible for this rare outcome[4].
-
Participant Population: A large, diverse population of women of reproductive age, including new users of hormonal contraceptives and users of different formulations.
-
Data Collection:
-
Exposure Ascertainment: Detailed information on the type of hormonal contraceptive used, including the specific estrogen and progestin components, dosage, and duration of use, is collected from prescription databases or patient interviews.
-
Outcome Ascertainment: Cases of VTE (deep vein thrombosis and pulmonary embolism) are identified through hospital discharge records, death certificates, and specialized registries. All potential cases are adjudicated by a panel of experts who review medical records to confirm the diagnosis based on standardized criteria (e.g., ultrasound, venography, CT angiography).
-
-
Statistical Analysis:
-
Cohort Studies: Incidence rates of VTE are calculated for users of different hormonal contraceptives and non-users. Cox proportional hazards models are used to estimate hazard ratios (HRs), adjusting for potential confounders such as age, body mass index (BMI), smoking status, and personal or family history of VTE.
-
Case-Control Studies: Odds ratios (ORs) are calculated to compare the odds of hormonal contraceptive use among women with VTE (cases) and a comparable group of women without VTE (controls). Logistic regression is used to adjust for confounders.
-
Protocol for a Randomized Controlled Trial (RCT) Evaluating Menstrual Bleeding Patterns
-
Study Design: A multicenter, open-label, non-comparative, or randomized, double-blind, placebo-controlled trial.
-
Participant Population: Healthy, sexually active women of reproductive age seeking contraception, with regular menstrual cycles at baseline.
-
Intervention: Participants are randomized to receive the investigational contraceptive or a comparator (either placebo or an active control) for a specified number of cycles (e.g., 6-12 cycles).
-
Data Collection:
-
Daily Diaries: Participants record daily information on bleeding and spotting using a standardized diary (e.g., paper or electronic). The intensity of bleeding (spotting, light, moderate, heavy) is often recorded.
-
Adverse Event Reporting: All adverse events, including those not related to bleeding, are systematically collected at regular study visits.
-
-
Endpoints:
-
Primary Endpoint: The number of bleeding and/or spotting days per cycle.
-
Secondary Endpoints: Incidence of unscheduled bleeding, duration of bleeding episodes, and participant satisfaction with their bleeding pattern.
-
-
Statistical Analysis: Bleeding data are often analyzed using methods that account for the cyclical nature of the data. The number of bleeding/spotting days can be compared between treatment groups using analysis of covariance (ANCOVA), adjusting for baseline values.
Protocol for Assessing Mood Changes Associated with Hormonal Contraception
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard but can be challenging to conduct. Prospective cohort studies are also valuable.
-
Participant Population: Women with no current or recent history of major psychiatric disorders. Sub-groups of women with a history of mood disorders may be studied separately.
-
Data Collection:
-
Standardized Mood Scales: Validated questionnaires are administered at baseline and at regular intervals throughout the study. Examples include the Beck Depression Inventory (BDI), the Profile of Mood States (POMS), or the Daily Record of Severity of Problems (DRSP) for premenstrual symptoms.
-
Daily Mood Diaries: Participants may be asked to rate their mood daily on a simple scale to capture fluctuations.
-
-
Endpoints:
-
Primary Endpoint: Change from baseline in the score of a validated depression or mood scale.
-
Secondary Endpoints: Incidence of clinically significant mood worsening, discontinuation of the contraceptive due to mood-related side effects, and changes in specific mood domains (e.g., anxiety, irritability).
-
-
Statistical Analysis: Changes in mood scores between the active treatment and placebo groups are compared using mixed-model repeated measures (MMRM) analysis or ANCOVA. The proportion of participants experiencing a clinically significant worsening of mood can be compared using chi-square or Fisher's exact tests.
Signaling Pathways and Experimental Workflows
Hormonal Regulation of the Menstrual Cycle and Contraceptive Intervention
Caption: Hormonal contraceptives exert negative feedback on the hypothalamus and pituitary, inhibiting ovulation.
Workflow of a Phase III Clinical Trial for a New Hormonal Contraceptive
Caption: A typical workflow for a Phase III clinical trial assessing a new hormonal contraceptive.
Conclusion
The side effect profiles of hormonal contraceptives are complex and vary depending on the specific hormones used, the dosage, and the route of administration. While generally safe and effective for most women, they are associated with a range of common, often transient, side effects and, more rarely, serious health risks such as venous thromboembolism and a small increased risk of certain cancers. Conversely, they offer protective benefits against other cancers. The lack of human data for L-10503 precludes any comparison at this time and highlights the rigorous and lengthy process required for the development and approval of new contraceptive agents. Future research should continue to focus on developing novel contraceptive options with improved side effect profiles and on personalizing contraceptive choice based on individual risk factors.
References
- 1. clinician.com [clinician.com]
- 2. Hormonal contraception and mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 5. Oral Contraceptive Use and Breast Cancer Risk Assessment: A Systematic Review and Meta-Analysis of Case-Control Studies, 2009–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Any type of hormonal contraceptive may increase risk of breast cancer — Cancer Epidemiology Unit (CEU) [ceu.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review and meta‐analysis of venous thrombosis risk among users of combined oral contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hormonal Contraceptive Formulations and Breast Cancer Risk in Adolescents and Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contemporary hormonal contraception and cervical cancer in women of reproductive age [cancer.fr]
- 13. Systemic hormonal contraception and risk of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multicentre Trial Evaluating the Safety and Tolerability of Estetrol-Drospirenone Combined Oral Contraceptive in Postmenarchal Female Adolescents [mdpi.com]
- 16. Hormonal Contraception and Depression: Updated Evidence and Implications in Clinical Practice | CoLab [colab.ws]
- 17. Huge new study on breast cancer and birth control shows how science can be distorted - CBS News [cbsnews.com]
- 18. Hormonal contraceptive use and depressive symptoms: systematic review and network meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmj.com [bmj.com]
- 20. news.cancerconnect.com [news.cancerconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. Systematic Review of Hormonal Contraception and Risk of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oral Contraceptives (Birth Control Pills) and Cancer Risk - NCI [cancer.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Hormonal Contraceptives for Depression · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. dovepress.com [dovepress.com]
- 27. Perspectives on the side effects of hormonal contraceptives among women of reproductive age in Kitwe district of Zambia: a qualitative explorative study | springermedizin.de [springermedizin.de]
- 28. Association of Hormonal Contraceptive Use With Adverse Health Outcomes [ouci.dntb.gov.ua]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. jabfm.org [jabfm.org]
Statistical Validation of L-10503's Impact on Fertility Markers: A Comparative Guide
This guide provides a comparative analysis of the historical antifertility compound L-10503 and currently utilized fertility-enhancing agents. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their mechanisms of action and effects on key fertility markers, supported by available experimental data. Due to the limited and dated information on this compound, this comparison primarily serves to contrast a historical research compound with modern therapeutic agents.
Overview of this compound and Modern Fertility Drugs
This compound is a compound identified in the 1970s with antifertility properties. Research from that era indicates that its mechanism of action is likely related to the inhibition of prostaglandin synthesis and metabolism, which are crucial for maintaining pregnancy.[1] In a study on pregnant rats, this compound was shown to affect these pathways in the placenta, ovary, and other organs.[1]
In contrast, modern fertility treatments primarily focus on stimulating or regulating ovulation to increase the chances of conception. These include:
-
Clomiphene Citrate (Clomid®): A selective estrogen receptor modulator (SERM) that stimulates the release of gonadotropins.[2][3]
-
Letrozole (Femara®): An aromatase inhibitor that temporarily blocks estrogen production, leading to an increase in follicle-stimulating hormone (FSH) secretion.[2][3][4]
-
Gonadotropins (FSH, hMG): Injectable hormones that directly stimulate the ovaries to produce multiple follicles.[2][4]
-
Human Chorionic Gonadotropin (hCG): A hormone that triggers the final maturation and release of eggs from the follicles.[2]
-
GnRH Analogues (Agonists and Antagonists): Used to control the timing of ovulation, particularly in assisted reproductive technology (ART) cycles.[5][6]
Comparative Data on Fertility Markers
The following tables summarize the known effects of this compound and modern fertility drugs on key reproductive hormones and outcomes. Data for this compound is limited to its observed effects in animal studies from 1976.
Table 1: Impact on Key Fertility Hormones
| Compound/Drug | Primary Mechanism of Action | Effect on FSH | Effect on LH | Effect on Estrogen | Effect on Progesterone |
| This compound | Prostaglandin Synthesis Inhibition | Not Reported | Not Reported | Not Reported | Likely Reduced (due to prostaglandin inhibition)[1] |
| Clomiphene Citrate | Selective Estrogen Receptor Modulator | Increased[3] | Increased[3] | Increased (indirectly) | Increased (post-ovulation) |
| Letrozole | Aromatase Inhibitor | Increased[3][4] | No significant change | Decreased (initially) | Increased (post-ovulation) |
| Gonadotropins (FSH, hMG) | Direct Ovarian Stimulation | Exogenously Increased | May be co-administered | Increased | Increased (post-ovulation) |
| hCG | LH Surge Mimicry | No direct effect | Mimics LH surge | Increased (initially) | Increased (post-ovulation) |
| GnRH Analogues | Pituitary GnRH Receptor Modulation | Suppressed (Antagonists) or Initial Flare then Suppression (Agonists) | Suppressed (Antagonists) or Initial Flare then Suppression (Agonists) | Suppressed | Suppressed |
Table 2: Comparative Efficacy and Outcomes (Modern Agents)
| Drug | Typical Use | Ovulation Rate | Pregnancy Rate per Cycle | Multiple Pregnancy Rate |
| Clomiphene Citrate | Anovulation, PCOS[3][7] | 70-80%[7] | 10-20% | 5-8% (twins)[3] |
| Letrozole | Anovulation, PCOS (often first-line)[3] | Generally higher than Clomiphene in PCOS[2] | Higher than Clomiphene in PCOS[3] | Similar to Clomiphene |
| Gonadotropins | IVF, IUI, failed oral medications[4] | High | 15-25% (IUI) | 20-30% |
Experimental Protocols
This compound (based on 1976 rat study):
-
Model: Pregnant rats.
-
Administration: The exact dosage and administration route are not detailed in the available abstract but involved in vivo and in vitro application.
-
Analysis: Measurement of prostaglandin synthesis and metabolism in the placenta, ovary, kidney, and lung.[1]
Clomiphene Citrate (representative clinical protocol):
-
Patient Population: Women with anovulatory infertility, such as those with Polycystic Ovary Syndrome (PCOS).[3][7]
-
Dosage and Administration: Typically started at 50 mg per day for five days, beginning on day 3-5 of the menstrual cycle.[5] The dose can be increased in subsequent cycles if ovulation does not occur.[5]
-
Monitoring: Follicular development is monitored via ultrasound. Ovulation can be confirmed by measuring mid-luteal progesterone levels.[5]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Presumed signaling pathway of this compound's antifertility effect.
Caption: Mechanism of action for Clomiphene Citrate.
Caption: A typical ovulation induction workflow.
References
- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adorefertility.com [adorefertility.com]
- 3. Non-IVF Therapies | Fertility & Reproductive Medicine Center | Washington University in St. Louis [fertility.wustl.edu]
- 4. Non-IVF Fertility Therapies | Barnes-Jewish Hospital [barnesjewish.org]
- 5. eshre.eu [eshre.eu]
- 6. LH-RH analogues: I. Their impact on reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ogmagazine.org.au [ogmagazine.org.au]
Independent Verification of L-10503: A Comparative Analysis of an Early Antifertility Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on L-10503, a non-hormonal antifertility compound, with other alternatives. Due to the limited availability of recent research on this compound, this guide focuses on the foundational studies and compares its mechanism of action with more contemporary compounds that target similar biological pathways.
Executive Summary
Data Presentation: this compound and Comparators
Note: Quantitative data such as IC50 values, specific efficacy percentages, and detailed pharmacokinetic profiles for this compound are not available in the readily accessible scientific literature. The following table provides a qualitative comparison based on the available information.
| Feature | This compound | L-11204 | Cyclooxygenase (COX) Inhibitors (e.g., NSAIDs) |
| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole [5,1-a]-isoquinoline | 2-(3-ethoxyphenyl)-5,6-dihydro-s-triazole [5,1-a]-isoquinoline | Varies (e.g., Ibuprofen, Celecoxib) |
| Primary Mechanism | Inhibition of prostaglandin metabolism | Inhibition of prostaglandin metabolism | Inhibition of prostaglandin synthesis (via COX-1/COX-2) |
| Reported Effect | Antifertility, pregnancy termination | Antifertility, pregnancy termination | Anti-inflammatory, analgesic, potential for ovulation inhibition |
| Target Population | Investigated in animal models for female contraception | Investigated in animal models for female contraception | Widely used in humans for pain and inflammation; investigated for effects on fertility |
Experimental Protocols
Detailed experimental protocols for the original this compound research are not fully available. However, based on the published abstracts, the key experiments involved:
-
In vivo studies: Administration of this compound to pregnant animal models (rats) to assess its effect on pregnancy continuation.
-
In vitro studies: Analysis of prostaglandin metabolism in various tissues (placenta, uterus, lung) from pregnant rats to determine the biochemical mechanism of action.
Mandatory Visualizations
Signaling Pathway of Prostaglandin Synthesis and Inhibition
This diagram illustrates the general pathway of prostaglandin synthesis and highlights the points of intervention for both this compound (hypothesized) and COX inhibitors.
Caption: Prostaglandin synthesis pathway and points of therapeutic intervention.
Experimental Workflow for Investigating Antifertility Agents
This diagram outlines a general experimental workflow for the preclinical investigation of a potential antifertility compound, based on the methodologies suggested in the this compound literature.
Caption: A generalized workflow for preclinical evaluation of antifertility compounds.
Conclusion
The available research on this compound provides foundational insights into a non-hormonal approach to antifertility by targeting prostaglandin metabolism. While the compound itself has not been the subject of recent extensive research, the pathway it inhibits remains a critical area of investigation for contraceptive development. Modern alternatives, such as COX inhibitors, target the synthesis of prostaglandins and have been evaluated for their effects on ovulation and fertility. Further research would be necessary to directly compare the efficacy and safety of this compound with these contemporary compounds. This guide serves as a starting point for researchers interested in the historical context and mechanistic basis of non-hormonal antifertility agents.
L-10503: A Comparative Analysis of a Non-Hormonal Postcoital Antifertility Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-hormonal, non-prostaglandin postcoital antifertility agent, L-10503, with other established postcoital contraceptives. The information is compiled from preclinical studies, with a focus on presenting available efficacy data, detailed experimental methodologies, and the underlying mechanisms of action.
Introduction to this compound
This compound is an experimental compound identified for its postcoital antifertility properties. Unlike many emergency contraceptives, it is neither a hormone nor a prostaglandin analogue. Its primary mechanism of action is believed to involve the modulation of prostaglandin synthesis and metabolism within the reproductive system, a critical pathway for implantation and the maintenance of early pregnancy.[1]
Comparative Efficacy of Postcoital Antifertility Agents
Table 1: Efficacy of this compound in a Rat Model
| Compound | Dosage | Administration Route | Timing of Administration (Postcoitum) | Efficacy (Pregnancy Prevention) | Animal Model |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Rat |
Note: Specific quantitative efficacy data for this compound from the primary study by Lerner and Carminati (1976) is not publicly available in detail. The study indicated that this compound affects prostaglandin synthesis and metabolism, which is linked to its antifertility effect.
Table 2: Comparative Efficacy of Various Postcoital Antifertility Agents
| Agent/Method | Mechanism of Action | Typical Efficacy (Human Clinical Data) |
| This compound | Inhibition of prostaglandin synthesis/metabolism | Efficacy in humans not established |
| Ulipristal Acetate | Selective Progesterone Receptor Modulator (SPRM); primarily delays or inhibits ovulation. | Up to 98.8% effective when taken within 120 hours. |
| Levonorgestrel | Progestin; primarily delays or inhibits ovulation. | Up to 95% effective when taken within 72 hours. |
| Yuzpe Regimen (Combined Estrogen-Progestin) | Delays or inhibits ovulation. | Less effective than progestin-only or UPA methods. |
| Mifepristone | Progesterone receptor antagonist; delays or inhibits ovulation and may affect the endometrium. | Highly effective; used in some countries for emergency contraception. |
| Copper Intrauterine Device (IUD) | Prevents fertilization through cytotoxic effects of copper on sperm and ova; may also prevent implantation. | Over 99% effective when inserted within 5 days. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for evaluating postcoital antifertility agents in a rat model, based on common practices in the field, followed by the specific (though limited) details available for this compound studies.
General Protocol for Postcoital Antifertility Studies in Rats
This protocol outlines a standard procedure for assessing the efficacy of a test compound in preventing pregnancy after coitus in a rat model.
Animals:
-
Sexually mature female Wistar or Sprague-Dawley rats (typically 150-200g).
-
Proven fertile male rats of the same strain.
Procedure:
-
Estrus Cycle Monitoring: Vaginal smears are taken daily to determine the stage of the estrous cycle. Females in the proestrus or estrus stage are selected for mating.
-
Mating: Females are caged overnight with males (e.g., in a 2:1 female to male ratio). The presence of a vaginal plug or sperm in the vaginal smear the following morning confirms mating (Day 1 of pregnancy).
-
Drug Administration: Mated females are randomly assigned to control and treatment groups.
-
Treatment Group: The test compound (e.g., this compound) is administered at various doses. The route of administration (e.g., oral gavage, subcutaneous injection) and the timing of administration (e.g., Days 1-3, 4-6, or a single dose on a specific day postcoitum) are critical variables.
-
Control Group: Receives the vehicle (the solvent used to dissolve the test compound) following the same administration schedule.
-
-
Laparotomy and Observation: On a specified day of gestation (e.g., Day 10 or 14), the animals are anesthetized, and a laparotomy is performed. The uterine horns are examined to determine the number of implantation sites.
-
Efficacy Calculation: The antifertility efficacy is calculated as the percentage of females in the treatment group with no implantation sites compared to the control group. The number of implantation sites in treated animals is also compared to the controls.
Experimental Details for this compound
The primary study on this compound by Lerner and Carminati (1976) investigated its effects on prostaglandin synthesis and metabolism in pregnant rats. While the full detailed protocol is not publicly accessible, the abstract indicates the following experimental aspects:
-
Animal Model: Pregnant rats and rats with induced deciduoma (a model for the uterine changes in early pregnancy).
-
Tissues Analyzed: Placenta, ovary, kidney, and lung.
-
Methods: Both in vivo and in vitro experiments were conducted to assess the effect of this compound on the synthesis and metabolism of prostaglandins.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their effects is fundamental for drug development.
This compound: Inhibition of Prostaglandin Synthesis
This compound's mechanism of action is centered on the prostaglandin pathway. Prostaglandins, particularly of the E and F series, are crucial for various reproductive processes, including ovulation, fertilization, implantation, and the maintenance of pregnancy.
Caption: this compound's proposed mechanism of action.
This compound is thought to interfere with the synthesis or metabolism of prostaglandins, thereby disrupting the uterine environment and preventing the successful implantation of the embryo.
Hormonal Contraceptives: Ovulation Inhibition
Hormonal methods like the Yuzpe regimen, levonorgestrel, and ulipristal acetate primarily act by disrupting the normal hormonal cycle, which in turn prevents or delays ovulation.
Caption: Hormonal emergency contraceptives primarily inhibit the LH surge.
Copper IUD: Multi-faceted Mechanism
The copper IUD has a localized effect within the uterus.
Caption: The copper IUD's localized effects in the uterus.
Conclusion
This compound represents a potentially distinct class of postcoital antifertility agents with a non-hormonal mechanism of action centered on prostaglandin modulation. While preclinical data from the 1970s established its biological activity, a lack of publicly available, detailed efficacy data and direct comparative studies with modern emergency contraceptives makes a definitive assessment of its relative performance challenging. Further research would be necessary to elucidate its precise molecular targets and to establish its efficacy and safety profile in comparison to currently approved methods. The development of novel non-hormonal agents remains a critical area of research in reproductive health, and the foundational studies on compounds like this compound provide valuable insights for future drug discovery efforts.
References
Safety Operating Guide
Proper Handling and Disposal of the L-10503 Utility Knife in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment extends to the proper use and disposal of all tools, including utility knives such as the L-10503. The this compound is an auto-retractable box cutter, and adherence to safety protocols is essential to prevent workplace injuries.
Operational Safety and Disposal Plan
The primary safety feature of the this compound is its auto-retractable blade, which minimizes the risk of accidental cuts.[1] The blade is designed to be "finger-friendly®" and is made of zirconium oxide, a material that is chemically inert and does not rust.[1][2][3]
Quantitative Data Summary
The following table summarizes the key specifications of the this compound utility knife:
| Specification | Value |
| Cutting Depth | 8.0 mm[2] |
| Weight | 99.7 g[2] |
| Dimensions | 170.0 mm x 86.35 mm x 18.3 mm[2] |
| Blade Material | Zirconium Oxide[2] |
| Handle Materials | TPEE, GFN, POM, Carbon Steel[2] |
Disposal Procedures
Proper disposal of the this compound and its blades is critical to prevent injuries to waste handling personnel.
-
Blade Disposal: Used blades should be placed in a designated sharps container. These containers are rigid and puncture-resistant, ensuring that the blades cannot cause harm once discarded. Sharps containers must be clearly labeled and should not be overfilled.
-
Handle Disposal: Once the handle is no longer usable, it can typically be disposed of in the regular trash. However, if the handle has been contaminated with hazardous chemical or biological materials, it must be decontaminated or disposed of as hazardous waste according to institutional and local regulations.[4] Never dispose of hazardous wastes by evaporation, in the sewer, or in the regular trash.[4]
Experimental Protocols
While there are no "experimental protocols" for a utility knife in the traditional scientific sense, the following "Standard Operating Procedure" (SOP) outlines the safe use of the this compound in a laboratory setting.
Standard Operating Procedure for this compound Utility Knife
-
Pre-Use Inspection: Before each use, visually inspect the knife for any damage to the handle or blade housing. Ensure the auto-retraction mechanism is functioning correctly.
-
Proper Handling: Always hold the knife with a firm grip on the ergonomic handle. Keep your free hand and other body parts away from the cutting path.
-
Cutting Operation: Extend the blade only when ready to make a cut. The auto-retractable feature will automatically withdraw the blade when not in use, minimizing the risk of accidental exposure.[1]
-
Blade Replacement: When the blade becomes dull, replace it following the manufacturer's instructions. A no-tool blade change feature simplifies this process.[3] Dispose of the used blade immediately in a designated sharps container.
-
Storage: Store the utility knife in a secure location where it is not accessible to unauthorized personnel. The integrated lanyard hole can be used for safe storage.[1]
Logical Workflow for Safe Operation and Disposal
The following diagram illustrates the lifecycle of the this compound utility knife in a laboratory setting, from acquisition to disposal.
References
Information Not Available for L-10503 as a Chemical Compound
Comprehensive safety and handling information for a substance designated "L-10503" cannot be provided as extensive searches indicate this identifier does not correspond to a known chemical compound. Instead, search results consistently identify "this compound" as the model number for a Slice® brand auto-retractable box cutter.
Efforts to locate a Safety Data Sheet (SDS), handling procedures, or disposal guidelines for a chemical substance named this compound were unsuccessful. The information retrieved pertains to the specifications and safety features of the cutting tool, which includes materials such as zirconium oxide, carbon steel, and various polymers.
Given the absence of any reference to "this compound" as a chemical entity in scientific or safety databases, it is not possible to generate the requested procedural guidance, quantitative data tables, experimental protocols, or signaling pathway diagrams. The core requirements of the request are contingent on the existence of a chemical substance with this identifier, which appears to be a misattribution.
Researchers, scientists, and drug development professionals seeking information on a specific chemical should verify the correct identifier, such as a CAS number, IUPAC name, or a known trivial name, to ensure accurate and relevant safety and handling information can be obtained.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
